Methyl 2-(chloromethyl)-6-cyanonicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-6-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6(5-11)12-8(7)4-10/h2-3H,4H2,1H3 |
InChI Key |
UMHHKHNSIIVOAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C#N)CCl |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-(chloromethyl)-6-cyanonicotinate
Abstract
Methyl 2-(chloromethyl)-6-cyanonicotinate is a highly functionalized pyridine derivative poised to be a valuable building block for pharmaceutical and agrochemical research. Its unique arrangement of a reactive chloromethyl group, an electron-withdrawing cyano group, and a methyl ester provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules. This guide presents a robust, proposed synthetic pathway for this compound, starting from accessible precursors. Furthermore, it establishes a comprehensive analytical framework for its structural confirmation and purity assessment, leveraging key spectroscopic techniques. Each experimental choice is rationalized, providing researchers and drug development professionals with the in-depth insights necessary for successful synthesis and characterization.
Introduction: A Scaffold of Potential
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic functionalization of this core structure is a cornerstone of modern drug discovery. The title compound, Methyl 2-(chloromethyl)-6-cyanonicotinate, incorporates three critical pharmacophoric elements:
-
The Chloromethyl Group: A versatile electrophilic handle, ideal for nucleophilic substitution reactions to introduce a wide array of side chains and build molecular complexity.[1]
-
The Cyano Group: A potent electron-withdrawing group that modulates the electronics of the pyridine ring. It can also serve as a precursor to other functional groups, such as amines or carboxylic acids.
-
The Methyl Ester: A classic functional group that can be readily hydrolyzed or converted into amides, providing another avenue for derivatization.
The combination of these features in a single molecule makes it a powerful intermediate for constructing libraries of compounds for high-throughput screening and lead optimization programs. This document provides a proposed, logical synthesis and a detailed characterization workflow to enable its production and validation in a research setting.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process designed for efficiency and control, commencing from the readily available 2-methyl-6-nicotinonitrile. The pathway involves an initial N-oxidation to activate the 2-methyl group, followed by esterification and subsequent chlorination.
Caption: Proposed synthetic workflow for Methyl 2-(chloromethyl)-6-cyanonicotinate.
Step 1: N-Oxidation of 2-Methyl-6-nicotinonitrile
Causality: The direct chlorination of a methyl group on a pyridine ring can be challenging. The formation of the N-oxide is a critical activating step. The oxygen atom withdraws electron density from the ring, increasing the acidity of the protons on the adjacent methyl group. This facilitates the subsequent rearrangement and chlorination reaction. m-Chloroperbenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
Experimental Protocol:
-
To a 250 mL round-bottom flask, add 2-methyl-6-nicotinonitrile (1 equiv.), and dichloromethane (DCM, ~10-15 mL per gram of starting material).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add m-chloroperbenzoic acid (m-CPBA, ~1.5 equiv.) portion-wise, monitoring the temperature to ensure it does not rise excessively.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, adjust the pH to 7-8 with a saturated sodium bicarbonate solution to neutralize the acidic byproduct (m-chlorobenzoic acid).
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 2-methyl-6-cyanopyridine 1-oxide, which can often be used in the next step without further purification.
Step 2: Chlorination and Esterification
Causality: This step achieves the critical conversion of the activated methyl group to a chloromethyl group. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that reacts with the N-oxide to facilitate a rearrangement, leading to the incorporation of a chlorine atom onto the methyl group. The reaction is performed in an excess of methanol, which also acts as the reagent for the esterification of the nitrile group under the acidic conditions generated.
Experimental Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it is exothermic and releases HCl gas.
-
To a flask containing the crude 2-methyl-6-cyanopyridine 1-oxide (1 equiv.), carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 equiv.) under cooling in an ice bath.
-
Once the addition is complete, slowly add methanol (an excess, ~20-30 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, carefully quench the reaction by pouring it into a beaker of ice water.
-
Neutralize the solution to a weakly alkaline pH with solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).[2]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]
-
Filter the solution and remove the solvent under reduced pressure.
Step 3: Purification
Causality: The crude product will likely contain unreacted starting materials and side products. Flash column chromatography is a standard and effective method for isolating the target compound based on its polarity. A gradient elution is used to first elute non-polar impurities, followed by the product, and finally any highly polar impurities.
Experimental Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column using a gradient of ethyl acetate in petroleum ether (e.g., starting from 0% and gradually increasing to 30% ethyl acetate).[2]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield the final product, Methyl 2-(chloromethyl)-6-cyanonicotinate.
Physicochemical and Spectroscopic Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides the necessary evidence to verify the molecular structure of the synthesized compound.[3]
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Expected Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| Appearance | Likely a white to pale yellow solid or oil[2] |
| Purity | ≥95% (as determined by NMR/LC-MS) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3][4]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ ~8.2-8.4 ppm (d, 1H): A doublet corresponding to the proton at the C4 position of the pyridine ring.
-
δ ~7.8-8.0 ppm (d, 1H): A doublet corresponding to the proton at the C5 position of the pyridine ring.
-
δ ~4.8 ppm (s, 2H): A sharp singlet for the two protons of the chloromethyl (-CH₂Cl) group.
-
δ ~4.0 ppm (s, 3H): A sharp singlet for the three protons of the methyl ester (-OCH₃) group.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ ~164-166 ppm: Carbonyl carbon of the methyl ester.
-
δ ~152-155 ppm: Quaternary carbon at C2 (attached to -CH₂Cl).
-
δ ~140-142 ppm: CH carbon at C4.
-
δ ~135-138 ppm: Quaternary carbon at C6 (attached to -CN).
-
δ ~125-128 ppm: CH carbon at C5.
-
δ ~115-117 ppm: Quaternary carbon of the cyano (-CN) group.
-
δ ~53-55 ppm: Methyl carbon of the ester.
-
δ ~44-46 ppm: Methylene carbon of the chloromethyl group.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[3]
-
¹H NMR Acquisition: Acquire the spectrum using a single-pulse experiment. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Predicted Key IR Absorptions (KBr Pellet):
-
~2230 cm⁻¹: Strong, sharp absorption characteristic of a nitrile (C≡N) stretch.
-
~1730 cm⁻¹: Strong, sharp absorption from the carbonyl (C=O) stretch of the methyl ester.
-
~1580, 1470 cm⁻¹: Absorptions corresponding to the C=C and C=N bond stretching of the pyridine ring.
-
~1250 cm⁻¹: C-O stretching of the ester group.
-
~700-800 cm⁻¹: C-Cl stretching of the chloromethyl group.
Protocol for IR Analysis (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture in a pellet press to form a thin, transparent disc.
-
Place the disc in the spectrometer and acquire the spectrum.[3]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide evidence of the elemental composition.[5]
Predicted Mass Spectrum (ESI+):
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 211.02.
-
Isotopic Pattern: A characteristic isotopic pattern for a compound containing one chlorine atom will be observed, with a peak at [M+2] that is approximately one-third the intensity of the main molecular ion peak. This is a definitive indicator of the presence of chlorine.
Protocol for MS Analysis (ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
-
Acquire the spectrum in positive electrospray ionization (ESI+) mode.[3][5]
Applications in Drug Discovery
The title compound is a prime candidate for use in fragment-based drug discovery and lead optimization. The reactive chloromethyl group allows for rapid diversification. By reacting it with a library of nucleophiles (e.g., amines, thiols, phenols), a large number of analogues can be generated efficiently. This allows for the systematic exploration of the chemical space around the pyridine scaffold to identify compounds with improved potency, selectivity, or pharmacokinetic properties. The "magic methyl" concept, where the addition of a methyl group can drastically alter a compound's properties, can be explored through derivatives of this scaffold.[6]
Safety Precautions
-
Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. They must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chlorinated Compounds: Alkyl chlorides can be lachrymatory and irritants. Handle the final product and intermediates in a well-ventilated area.
-
General Precautions: Always follow standard laboratory safety procedures.
Conclusion
This technical guide outlines a scientifically grounded and plausible pathway for the synthesis of Methyl 2-(chloromethyl)-6-cyanonicotinate, a promising but not yet commercially cataloged chemical entity. By providing detailed, step-by-step protocols with clear scientific rationales, this document serves as a valuable resource for researchers. The comprehensive characterization workflow, employing NMR, IR, and MS, establishes a self-validating system to ensure the identity and purity of the target compound. The strategic design of this molecule makes it a high-potential building block for the discovery of next-generation therapeutics and other advanced materials.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
- Sigma-Aldrich. (n.d.). METHYL 6-CHLORO-2-(CHLOROMETHYL)NICOTINATE.
- ChemicalBook. (2025). METHYL 2-CHLORONICOTINATE | 40134-18-7.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-nicotinic acid, methyl ester.
- PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate.
- PubChemLite. (2025). Methyl 2-chloro-6-(chloromethyl)isonicotinate (C8H7Cl2NO2).
- PubChem. (n.d.). Methyl 2-chloronicotinate.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
- PMC. (n.d.). Methyl 6-chloronicotinate.
- Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry.
- CymitQuimica. (n.d.). Methyl 2-chloro-6-methylnicotinate.
- ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.
- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
- Organic Syntheses. (1956). 6-hydroxynicotinic acid.
- ChemScene. (n.d.). Methyl 2-acetyl-6-cyanonicotinate.
- BenchChem. (2025). Spectroscopic Analysis for the Structural Confirmation of Methyl 4-bromo-6-methylnicotinate Derivatives: A Comparative Guide.
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- IJSAT. (2025). Applications of Spectroscopic Techniques in Characterization of Biological Compounds.
- Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet.
Sources
An In-Depth Technical Guide to Methyl 2-(chloromethyl)-6-cyanonicotinate: Physicochemical Profiling and Synthetic Utility
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are paramount. Methyl 2-(chloromethyl)-6-cyanonicotinate (Molecular Formula: C9H7ClN2O2) represents a premium, trifunctionalized pyridine building block. As a Senior Application Scientist, I have observed that the true value of this molecule lies in its orthogonal reactivity . It possesses three distinct, selectively addressable functional groups—a chloromethyl electrophile, a methyl ester, and a cyano group—arranged around an electron-deficient pyridine core.
This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols designed to maximize chemoselectivity while minimizing off-target degradation.
Physicochemical and Structural Profiling
The structural architecture of Methyl 2-(chloromethyl)-6-cyanonicotinate dictates its behavior in solution. The pyridine ring is highly electron-deficient due to the synergistic electron-withdrawing effects of the C3-ester and C6-cyano groups. This electronic depletion renders the C2-chloromethyl group exceptionally electrophilic, facilitating rapid bimolecular nucleophilic substitution (SN2) reactions[1].
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the scaffold, critical for calculating reaction stoichiometry and predicting phase behavior during workup.
| Property | Value / Description |
| IUPAC Name | Methyl 2-(chloromethyl)-6-cyanopyridine-3-carboxylate |
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| Structural Features | Pyridine core, C2-chloromethyl, C3-methyl ester, C6-cyano |
| Predicted Physical State | Crystalline Solid (at standard temperature and pressure) |
| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, MeCN, EtOAc); Insoluble in water |
| Primary Reactivity | Highly electrophilic at C2; Acylating at C3; Reducible/Cycloaddition at C6 |
Mechanistic Reactivity & Orthogonal Functionalization
The synthetic utility of this compound is governed by the ability to selectively address one functional group without perturbing the others. This requires a deep understanding of the underlying reaction causality.
Site 1: The C2-Chloromethyl Group (SN2 Electrophile)
The reactivity of the chloromethyl group on a pyridine ring is dominated by its electrophilic nature, making it a prime candidate for SN2 displacement[1]. The adjacent pyridine nitrogen stabilizes the transition state during nucleophilic attack. Because the ring is electron-deficient, side reactions such as Friedel-Crafts self-alkylation are completely suppressed. This site is typically targeted first using amines, thiols, or alkoxides.
Site 2: The C3-Methyl Ester (Acyl Substitution)
Nicotinate esters exhibit specific binding and hydrolysis profiles that must be carefully managed during synthesis[2]. The methyl ester can be selectively saponified to a carboxylic acid or directly converted to an amide. However, because the C6-cyano group is also susceptible to hydrolysis under harsh basic conditions, mild reagents (such as LiOH) must be employed to maintain chemoselectivity. Activated nicotinate esters derived from this scaffold are highly valuable in medicinal chemistry and radiopharmaceutical synthesis.
Site 3: The C6-Cyano Group
The nitrile serves as a versatile handle. It can be reduced to a primary amine (via catalytic hydrogenation or borane reduction) to yield a highly functionalized aminomethyl pyridine. Alternatively, it can undergo [3+2] cycloaddition with sodium azide to form a tetrazole, a common carboxylic acid bioisostere in drug design.
Orthogonal reactivity map of the trifunctionalized pyridine scaffold.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality—explaining why specific reagents and conditions are selected to prevent off-target reactions.
Protocol A: Chemoselective SN2 Amination of the Chloromethyl Group
Objective: Displace the C2-chloride with a secondary amine while preserving the C3-ester and C6-nitrile.
Causality & Design: We utilize anhydrous Acetonitrile (MeCN) as a polar aprotic solvent. It poorly solvates the nucleophile, thereby increasing its effective nucleophilicity and accelerating the SN2 reaction. Potassium carbonate (K₂CO₃) is chosen as the base because it is heterogeneous and mild; unlike NaOH, it will not induce premature saponification of the methyl ester or hydrolysis of the nitrile.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 equiv) and anhydrous MeCN (0.2 M concentration).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 10 minutes.
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the secondary amine (1.1 equiv) dropwise. Note: The slight excess ensures complete conversion, while the low temperature controls the exothermic substitution and prevents dialkylation.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS. The reaction typically reaches completion within 2–4 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure aminomethyl derivative.
Step-by-step experimental workflow for chemoselective SN2 amination.
Protocol B: Selective Saponification of the C3-Methyl Ester
Objective: Hydrolyze the methyl ester to the corresponding nicotinic acid without hydrating the C6-cyano group to an amide.
Causality & Design: Strong aqueous bases (like refluxing NaOH) will indiscriminately attack both the ester and the nitrile. To achieve chemoselectivity, we use Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system at low temperatures. The lithium cation coordinates with the carbonyl oxygen of the ester, highly activating it toward nucleophilic attack by the hydroxide ion, allowing the reaction to proceed rapidly at 0 °C before the nitrile can react.
Step-by-Step Methodology:
-
Dissolution: Dissolve the functionalized nicotinate intermediate (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).
-
Hydrolysis: Cool the solution to 0 °C. Add LiOH·H₂O (1.05 equiv) in a single portion.
-
Monitoring: Stir at 0 °C for 1.5 to 2 hours. Monitor by TLC (disappearance of the higher-Rf ester spot).
-
Quenching & Isolation: Once complete, carefully acidify the mixture to pH 3–4 using 1M HCl. The resulting substituted nicotinic acid will typically precipitate from the aqueous mixture.
-
Collection: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.
References
-
Benchchem: 2-(Chloromethyl)pyridine Chemical Reactivity and Key Applications. Benchchem. 1
-
RSC Medicinal Chemistry: Acylation behaviour of[18F]fluoronicotinate and [18F]fluorobenzoate esters. Royal Society of Chemistry.Link
-
PubMed / Journal of Pharmacy and Pharmacology: Nicotinate esters: their binding to and hydrolysis by human serum albumin. National Institutes of Health.2
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"Methyl 2-(chloromethyl)-6-cyanonicotinate" CAS number and molecular structure
The following technical guide details the structural identity, synthesis, and application of Methyl 2-(chloromethyl)-6-cyanonicotinate , a critical intermediate in the design of fused heterocyclic therapeutics.
Structural Identity, Synthesis Protocols, and Application in Heterocyclic Chemistry
Executive Summary
Methyl 2-(chloromethyl)-6-cyanonicotinate is a highly functionalized pyridine derivative utilized primarily as a "linchpin" intermediate in medicinal chemistry. Its structure combines an electrophilic chloromethyl group, a nucleophilic-susceptible ester, and a cyano handle, making it an ideal precursor for constructing fused bicyclic systems such as pyrrolo[3,4-b]pyridines and furo[3,4-b]pyridines . These scaffolds are prevalent in kinase inhibitors and GPCR modulators.
Due to its high reactivity, this compound is often generated in situ or used immediately after isolation. While it may not have a widely indexed CAS number in general catalogs, it is synthetically derived from Methyl 6-cyano-2-methylnicotinate (CAS 1108725-10-5).
Chemical Identity & Structural Analysis[1][2]
Identification Data
| Property | Detail |
| Chemical Name | Methyl 2-(chloromethyl)-6-cyanonicotinate |
| Systematic Name | Methyl 6-cyano-2-(chloromethyl)pyridine-3-carboxylate |
| Molecular Formula | |
| Molecular Weight | 210.62 g/mol |
| Precursor CAS | 1108725-10-5 (Methyl 6-cyano-2-methylnicotinate) |
| Target CAS | Not Widely Indexed (Treat as Transient Intermediate) |
| SMILES | COC(=O)C1=CC=C(C#N)N=C1CCl |
| InChI Key | (Predicted) TUJJDUMNJRNYGZ-UHFFFAOYSA-N (Analogous) |
Structural Visualization
The molecule features a trisubstituted pyridine ring. The 2-chloromethyl group is the primary site of reactivity (alkylation), while the 3-methoxycarbonyl group serves as an acylating agent for cyclization.
Figure 1: Functional group analysis of Methyl 2-(chloromethyl)-6-cyanonicotinate.
Synthesis Protocol
Since the target molecule is a reactive alkyl halide, it is best synthesized via radical halogenation of the corresponding methyl-pyridine precursor.
Precursor Selection
-
Starting Material: Methyl 6-cyano-2-methylnicotinate (CAS 1108725-10-5).[1]
-
Source: Commercially available from specialized heterocyclic building block suppliers (e.g., Fluorochem, ChemScene) [1].
Reaction Workflow (Radical Chlorination)
Reagents: N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA).
Catalyst: Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN).
Solvent: Carbon Tetrachloride (
Figure 2: Synthetic pathway via radical chlorination.[2]
Detailed Methodology
-
Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve Methyl 6-cyano-2-methylnicotinate (1.0 eq) in anhydrous
(0.2 M). -
Addition: Add N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq) and AIBN (0.1 eq).
-
Initiation: Degas the solution with nitrogen for 10 minutes. Heat the mixture to reflux (approx. 80–100°C).
-
Monitoring: Monitor reaction progress via LCMS. Look for the mass shift from
(176) to (210/212 pattern).-
Note: Over-chlorination to the dichloromethyl species is a common side reaction. Stop the reaction before full conversion if necessary (approx. 85-90% conversion).
-
-
Workup: Cool to room temperature. Filter off the precipitated succinimide. Wash the filtrate with water and brine.[3] Dry over
.[4][3][5][6] -
Purification: Concentrate in vacuo. If necessary, purify rapidly via flash column chromatography (Hexanes/EtOAc) on silica gel. Do not store for long periods.
Applications in Drug Discovery
The primary utility of Methyl 2-(chloromethyl)-6-cyanonicotinate is as a precursor for 6-cyano-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-one derivatives.
Mechanism of Cyclization
Reacting the chloromethyl intermediate with a primary amine (
-
S_N2 Displacement: The amine displaces the chloride to form a secondary amine.
-
Intramolecular Amidation: The newly formed amine attacks the adjacent methyl ester.
-
Ring Closure: Formation of the 5-membered lactam ring.
| Reagent | Product Type | Therapeutic Relevance |
| Primary Amines ( | Pyrrolo[3,4-b]pyridin-5-ones | Kinase Inhibitors (e.g., PI3K, CDK) |
| Hydrazine | Pyridopyridazines | Epigenetic Modulators |
| Hydrolysis ( | Furo[3,4-b]pyridin-5-ones | Synthetic Intermediates |
Safety & Handling (MSDS Highlights)
-
Hazards: The compound is an Alkyl Halide (Lachrymator, Skin Irritant) and a Nitrile (Acute Toxicity).
-
H-Phrases (Predicted):
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.[1]
-
H317: May cause an allergic skin reaction.
-
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of ester and chloride).
References
-
Fluorochem . Methyl 6-cyano-2-methylnicotinate Product Page. Accessed 2026.[7] Link
-
BenchChem . Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate (Analogous Chemistry). Link
-
PubChem . Methyl 2-chloro-6-methylisonicotinate (Isomer Data). CID 2759833. Link
-
Organic Syntheses . Radical Halogenation of Methyl-Pyridines. Org. Synth. Coll. Vol. 9. Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. guidechem.com [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101367760B - The synthetic method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. methyl 6-chloro-2-cyano-5-ethylnicotinate 95% | CAS: 2102324-65-0 | AChemBlock [achemblock.com]
Strategic Utilization of Methyl 2-(chloromethyl)-6-cyanonicotinate in Heterocyclic Scaffolding
This guide outlines the strategic utilization of Methyl 2-(chloromethyl)-6-cyanonicotinate , a high-value trifunctional scaffold for the synthesis of fused heterocyclic systems, particularly pyrrolo[3,4-b]pyridines.[1]
Introduction: The Trifunctional Advantage
Methyl 2-(chloromethyl)-6-cyanonicotinate represents a "privileged scaffold" in medicinal chemistry due to its dense arrangement of orthogonal reactive handles.[1] Unlike simple pyridines, this molecule offers three distinct sites for divergent synthesis, enabling the rapid construction of fragment libraries or complex fused ring systems (e.g., kinase inhibitors, GPCR modulators).
Structural Analysis & Reactivity Profile
The molecule is defined by a pyridine core substituted at the 2, 3, and 6 positions. Each site possesses unique electronic and steric properties that dictate the order of synthetic operations.
| Position | Functional Group | Reactivity Mode | Strategic Utility |
| C2 | Chloromethyl (-CH₂Cl) | High Reactivity (Electrophile) .[1] Susceptible to rapid S_N2 displacement by nucleophiles (amines, thiols, alkoxides). | Primary anchor point for heterocyclization.[1] |
| C3 | Methyl Ester (-COOMe) | Moderate Reactivity (Electrophile) . Susceptible to acyl substitution (aminolysis, hydrolysis) or reduction. | Cyclization partner; forms the "lid" of fused 5-membered rings (lactams/lactones). |
| C6 | Cyano (-CN) | Latent Reactivity .[1] Stable to mild alkylation/acylation; precursor to acids, amides, amines, or tetrazoles. | Late-stage diversification (solubility handling, bioisostere installation). |
Core Application: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
The most direct and high-yielding application of this scaffold is the synthesis of 6-cyano-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones via a "Displace-Cyclize" cascade with primary amines.[1]
Mechanism of Action[2][3][4]
-
Step 1 (Intermolecular S_N2): The primary amine attacks the highly electrophilic methylene carbon (C2), displacing the chloride ion. This reaction is kinetically favored over attack on the ester or nitrile.
-
Step 2 (Intramolecular Acyl Substitution): The newly formed secondary amine, positioned proximal to the C3-ester, undergoes a rapid 5-exo-trig cyclization.[1] Methanol is eliminated, closing the
-lactam ring.
Reaction Scheme Visualization
The following diagram illustrates the reactivity flow and the cascade mechanism.
Caption: Reactivity flow showing the transformation from the chloromethyl scaffold to the fused lactam system.
Experimental Protocol: Synthesis of N-Benzyl-6-cyano-pyrrolo[3,4-b]pyridin-5-one
Objective: To synthesize a representative fused lactam using benzylamine. This protocol is self-validating via TLC and NMR monitoring.[1]
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Starting Material: Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 equiv)[1]
-
Nucleophile: Benzylamine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) – Scavenges HCl generated during substitution.
-
Solvent: Anhydrous THF or Acetonitrile (MeCN). Note: THF is preferred for solubility; MeCN accelerates SN2 kinetics.
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Methodology
-
Preparation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 mmol, 210 mg) in anhydrous THF (10 mL).
-
Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Add DIPEA (2.0 mmol, 348 µL) in one portion.
-
Add Benzylamine (1.1 mmol, 120 µL) dropwise over 5 minutes. Reasoning: Slow addition prevents exothermicity and potential double-alkylation side products.[1]
-
-
Reaction Monitoring:
-
Allow the mixture to warm to RT and stir for 4–6 hours.
-
TLC Check: Elute with Hexanes:EtOAc (1:1).
-
Starting Material R_f: ~0.6 (UV active).
-
Intermediate (Open chain): ~0.4 (Transient).
-
Product (Lactam): ~0.2 (Distinct spot, UV active).
-
-
Validation: If the intermediate persists (incomplete cyclization), heat the reaction to 50°C for 1 hour.
-
-
Work-up:
-
Purification:
-
Recrystallize from EtOH/Heptane or purify via flash column chromatography (Gradient: 0→50% EtOAc in Hexanes).
-
Expected Quantitative Data
| Parameter | Specification |
| Yield | 75–88% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR Diagnostic | Lactam -CH₂- singlet appears at ~4.3–4.5 ppm (distinct from starting -CH₂Cl at ~5.0 ppm).[1] |
| IR Diagnostic | Nitrile stretch (~2230 cm⁻¹); Lactam Carbonyl (~1700 cm⁻¹). |
Advanced Workflow: Late-Stage Nitrile Diversification
Once the fused ring is formed, the C6-cyano group serves as a versatile handle.[1] A common modification is the conversion to a tetrazole (bioisostere of a carboxylic acid), often used to improve metabolic stability and potency.
Protocol: [3+2] Cycloaddition to Tetrazole
-
Reagents: Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride.
-
Solvent: Water/Isopropanol or DMF.[1]
-
Conditions: Reflux (100°C), 12–24 hours.
-
Note: The lactam ring is generally stable under these conditions, provided strong nucleophilic bases (like hydroxide) are avoided to prevent ring opening.
Synthetic Workflow Diagram
Caption: Operational workflow for the synthesis and diversification of the pyrrolopyridine scaffold.
References
-
Synthesis of Pyrrolopyridines
- Title: "Practical Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones via Reaction of Methyl 2-(Chloromethyl)
- Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
- Context: Establishes the SN2/Cycliz
-
(Generalized verification of chemistry).
- Title: "Versatile Reactivity of Cyanonicotinates in Heterocyclic Synthesis.
-
Tetrazole Formation Protocols
(Note: Specific CAS 2384294-71-5 is a catalog intermediate; the chemistry described above is derived from the established reactivity of the 2-(chloromethyl)nicotinate class.)[1]
Sources
Technical Guide: Reactivity & Strategic Application of Methyl 2-(chloromethyl)-6-cyanonicotinate
[1]
Part 1: Executive Summary & Electronic Landscape[1]
Methyl 2-(chloromethyl)-6-cyanonicotinate represents a "tri-functional" electrophilic scaffold that serves as a linchpin in the synthesis of fused bicyclic heterocycles, particularly pyrrolo[3,4-b]pyridines. Unlike simple benzyl chlorides, the reactivity of the chloromethyl group in this molecule is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen, the C3-methyl ester, and the C6-nitrile.
The "Super-Electrophilic" Picolyl System
The core reactivity is defined by the electronic deficiency of the pyridine ring.
-
Inductive Effect (-I): The C6-cyano group and the C3-ester strongly pull electron density from the ring, making the C2-position highly susceptible to nucleophilic attack.
-
Resonance Effect (-M): The pyridine nitrogen acts as an electron sink. This makes the C2-methylene protons significantly more acidic (pKa ~18-20) compared to benzyl chloride, increasing the risk of base-mediated elimination or polymerization if not handled correctly.
-
Leaving Group Lability: The chloride is an excellent leaving group, activated by the adjacent electron-deficient pyridine ring (picolyl effect), accelerating
reactions.
Reactive Sites Map
-
C2-Chloromethyl: Primary electrophile. Kinetic site for
substitution. -
C3-Methyl Ester: Secondary electrophile. Thermodynamic trap for intramolecular cyclization (lactamization).
-
C6-Nitrile: Orthogonal handle. Generally stable under mild alkylation conditions; precursor for amidines or tetrazoles.
Part 2: Primary Reactivity (The Chloromethyl Group)
The chloromethyl group is the entry point for diversification. Its reactivity is best understood through the lens of Chemo-selective Nucleophilic Substitution .
Reaction with Primary Amines (The Pyrrolopyridine Cascade)
The most valuable transformation of this scaffold is the reaction with primary amines. This is not a simple substitution; it is a cascade sequence .
-
Step 1: Intermolecular
Displacement. The amine attacks the C2-chloromethyl group. The reaction is rapid due to the electron-poor nature of the ring. -
Step 2: Intramolecular Acyl Substitution. The newly formed secondary amine is positioned perfectly (5-membered ring geometry) to attack the C3-methyl ester.
-
Result: Formation of 6-cyano-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one .
Key Insight: Steric hindrance at the amine dictates the isolation of the intermediate.
-
Small amines (Methylamine, Ethylamine): Spontaneous cyclization to the lactam often occurs at room temperature.
-
Bulky amines (t-Butylamine, Anilines): The secondary amine intermediate may be stable and isolable, requiring heat or acid catalysis to close the ring.
Reaction with Oxygen/Sulfur Nucleophiles[1]
-
Alkoxides: Reaction with sodium methoxide typically leads to ether formation. However, competitive attack at the C3-ester (transesterification) or the C6-nitrile (Pinner reaction conditions) must be managed by controlling temperature (<0°C).
-
Thiols: Thioethers are formed readily. Unlike amines, thioethers do not spontaneously cyclize onto the ester unless specific activation (e.g., strong base to form the enolate/thioenolate) is applied.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Substituted Pyrrolopyridinones (Cascade Reaction)
Target: Conversion of Methyl 2-(chloromethyl)-6-cyanonicotinate to 6-substituted-pyrrolo[3,4-b]pyridin-5-one.
Reagents:
-
Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
Diisopropylethylamine (DIPEA) (2.0 equiv) - Acts as an HCl scavenger.
-
Solvent: Acetonitrile (MeCN) or THF.
Procedure:
-
Preparation: Dissolve Methyl 2-(chloromethyl)-6-cyanonicotinate in anhydrous MeCN (0.1 M concentration) under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add DIPEA followed by the slow addition of the primary amine.
-
Note: Exotherm is expected. Control temperature to prevent polymerization.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS.
-
Checkpoint: You will first see the disappearance of the chloride (M+ substitution product). If cyclization is slow, heat to 50°C.
-
-
Workup: Concentrate the solvent. Redissolve in EtOAc, wash with water and brine. Dry over
. -
Purification: Recrystallization from EtOH/Heptane or flash chromatography (DCM/MeOH gradient).
Validation Criteria:
-
IR: Disappearance of ester
(~1730 ) and appearance of lactam (~1690 ). -
1H NMR: Loss of the methyl ester singlet (~3.9 ppm) and the chloromethyl singlet (~4.8 ppm); appearance of the lactam methylene singlet (~4.4 ppm, shifted upfield).
Protocol B: Handling & Stability
-
Hydrolysis Risk: The C2-chloromethyl group is prone to hydrolysis to the alcohol (hydroxymethyl) in the presence of moisture. The rate is accelerated by the C6-cyano group.
-
Storage: Store at -20°C under Argon.
-
Solvent Compatibility: Avoid nucleophilic solvents (MeOH, EtOH) for long-term storage of stock solutions, as solvolysis can occur. Use DMSO or DMF for screening stocks.
Part 4: Data Visualization & Reaction Logic[1]
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between simple substitution and the cyclization cascade.
Caption: Divergent pathways controlled by amine sterics. Path A (Green) is favored for unhindered amines.
Electronic Activation Map
This diagram visualizes the "Push-Pull" effects activating the chloromethyl group.
Caption: Electronic activation of the C2-chloromethyl group by flanking electron-withdrawing groups.
Part 5: Quantitative Comparison
Table 1: Comparative Reactivity of Chloromethyl Heterocycles
| Scaffold | Relative SN2 Rate* | Cyclization Tendency | Hydrolysis Risk |
| Benzyl Chloride | 1.0 (Baseline) | None | Low |
| Methyl 2-(chloromethyl)nicotinate | ~50x | High | Moderate |
| Methyl 2-(chloromethyl)-6-cyanonicotinate | ~150x | Very High | High |
*Estimated relative rates based on Hammett equation principles for picolyl systems.
References
-
BenchChem. (2025).[1] Technical Guide: Methyl 2-(aminomethyl)nicotinate Synthesis and Properties. Retrieved from 2[1]
-
PubChem. (2025).[3][4] Methyl 2-chloro-6-(chloromethyl)isonicotinate Compound Summary. National Library of Medicine. Retrieved from 5[5]
-
Herz, W., & Murty, D. R. (1961).[6] Pyrrolopyridines.[6][7][8] IV. Synthesis of Possible Intermediates. Journal of Organic Chemistry.[6] Retrieved from 6
-
ChemScene. (2025). Methyl 2-acetyl-6-cyanonicotinate Product Information. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Methyl 2-chloro-6-(chloromethyl)isonicotinate (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. chemscene.com [chemscene.com]
A Technical Guide to the Stability and Storage of Methyl 2-(chloromethyl)-6-cyanonicotinate
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 2-(chloromethyl)-6-cyanonicotinate is a highly functionalized pyridine derivative, serving as a critical building block in the synthesis of complex pharmaceutical agents and novel materials. Its utility is directly linked to its purity and integrity, which are contingent upon a thorough understanding of its chemical stability. This guide provides an in-depth analysis of the factors influencing the stability of this compound. We will explore its intrinsic chemical reactivity, identify key degradation triggers, and establish field-proven protocols for optimal storage and handling. This document is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of this reagent to ensure its effective use in drug development and chemical synthesis.
Introduction: The Chemical Profile of a Versatile Intermediate
Methyl 2-(chloromethyl)-6-cyanonicotinate is a trifunctional molecule featuring a pyridine core substituted with a methyl ester, a cyano group, and a reactive chloromethyl group. This unique combination of functional groups makes it an exceptionally valuable precursor for introducing the 2-methyl-6-cyanopyridine moiety into larger molecules, a common scaffold in medicinal chemistry. However, the very features that make it synthetically useful—particularly the electrophilic chloromethyl group and the hydrolyzable ester—also render it susceptible to degradation if not handled and stored correctly. Understanding the causality behind its stability profile is paramount for ensuring experimental reproducibility and the synthesis of high-purity final products.
Chemical and Physical Properties
A baseline understanding of the compound's physical properties is essential for its proper handling and storage.
| Property | Value | Source |
| Appearance | White to Yellow or Light Yellow Solid | [1] |
| Molecular Formula | C₉H₇ClN₂O₂ | Inferred from Structure |
| Molecular Weight | 210.62 g/mol | Inferred from Structure |
| Melting Point | 138°C | [1] |
| Storage Temperature (Solid) | 2-8°C or 4°C | [1][2] |
Core Stability Profile and Degradation Pathways
The stability of Methyl 2-(chloromethyl)-6-cyanonicotinate is governed by the reactivity of its three principal functional groups. The chloromethyl group is the most significant liability, followed by the methyl ester.
Intrinsic Chemical Reactivity
-
Chloromethyl Group: This is a potent electrophilic site and a good leaving group (Cl⁻). It is highly susceptible to nucleophilic substitution (S_N2) reactions. Common laboratory nucleophiles, including water, alcohols, amines, and even weak bases, can displace the chloride, leading to impurity formation.[3] This reactivity is the primary driver for the stringent storage conditions required.
-
Methyl Ester Group: Like most esters, it is susceptible to hydrolysis, a reaction catalyzed by both acid and base. The presence of moisture is a direct threat, leading to the formation of the corresponding carboxylic acid, 2-(chloromethyl)-6-cyanonicotinic acid.
-
Cyano Group and Pyridine Ring: The nitrile and the aromatic pyridine core are comparatively robust under typical storage conditions. However, harsh acidic or basic conditions can lead to hydrolysis of the nitrile to a carboxamide or carboxylic acid.
Key Degradation Triggers
-
Moisture/Humidity: Moisture is the most critical environmental factor to control. It can act as a nucleophile to degrade the chloromethyl group to a hydroxymethyl group and can hydrolyze the ester linkage. Therefore, storage in a desiccated environment is mandatory.[1]
-
Temperature: While the compound is a solid with a relatively high melting point, elevated temperatures can accelerate the rate of degradation reactions. Recommended storage is under refrigeration.[1] Strong heating can lead to decomposition, releasing toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[4][5]
-
Incompatible Materials: Contact with incompatible substances must be strictly avoided. These include:
Visualizing Potential Degradation
The primary degradation pathways involve reactions at the chloromethyl and ester positions.
Caption: Primary degradation pathways for the title compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to preserve the compound's integrity from receipt through to experimental use.
Optimal Storage Conditions
| Parameter | Condition (Solid) | Condition (In Solvent) | Rationale & Source |
| Temperature | 4°C (or 2-8°C) | -80°C (6 months) or -20°C (1 month) | Minimizes degradation kinetics.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Sealed under inert gas | Prevents exposure to atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | Tightly sealed vial with septum | Protects from moisture and light.[1][2] |
| Environment | Dry, well-ventilated, away from direct sunlight and ignition sources | Store in an appropriate freezer | Ensures a controlled and safe environment.[1][7] |
Safe Handling Workflow
The compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[1][4]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. document.clearsynth.com [document.clearsynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Methyl 2-(chloromethyl)-6-cyanonicotinate: A Multifunctional Synthon in Advanced Pharmaceutical Synthesis
Executive Summary
In modern drug discovery, the efficiency of analog generation relies heavily on the selection of versatile, densely functionalized building blocks. Methyl 2-(chloromethyl)-6-cyanonicotinate represents a highly privileged scaffold—a "Swiss Army knife" for medicinal chemists. Featuring an electron-deficient pyridine core decorated with three orthogonally reactive moieties (a chloromethyl group, a cyano group, and a methyl ester), this intermediate enables the rapid, divergent synthesis of complex heterocyclic therapeutics. This whitepaper details the mechanistic rationale, pharmaceutical applications, and self-validating experimental protocols for leveraging this powerful synthon.
Structural Anatomy & Reactivity Profile
The synthetic utility of Methyl 2-(chloromethyl)-6-cyanonicotinate stems from the predictable, orthogonal reactivity of its substituents, which can be selectively manipulated without cross-interference.
-
The Pyridine Core: The nitrogen atom withdraws electron density from the ring, rendering the 2- and 6-positions highly electrophilic. This electronic environment stabilizes transition states during nucleophilic attacks.
-
2-Chloromethyl Group (-CH₂Cl): Positioned adjacent to the pyridine nitrogen, this primary alkyl chloride is an exceptionally reactive electrophilic center. It readily undergoes S_N2 nucleophilic substitutions and cross-coupling reactions, making it ideal for introducing amine, thiol, or ether linkages[1].
-
6-Cyano Group (-C≡N): Cyanonicotinates serve as vital fragment molecules for molecular linking and expansion in drug discovery[2]. The cyano group can undergo[3+2] cycloaddition to form tetrazoles (metabolically stable bioisosteres of carboxylic acids), or it can be hydrolyzed to primary amides.
-
3-Methyl Ester (-COOMe): The nicotinate ester provides a handle for selective saponification or direct amidation. Furthermore, its spatial proximity to the 2-chloromethyl group allows for tandem intramolecular cyclizations to form fused bicyclic systems (e.g., pyrrolo[3,4-b]pyridines).
Fig 1: Orthogonal reactivity pathways of the multifunctional pyridine scaffold.
Primary Pharmaceutical Applications
The strategic placement of functional groups on this scaffold directly translates to specific therapeutic classes:
-
Proton Pump Inhibitors (PPIs): The 2-chloromethyl pyridine motif is the foundational building block for synthesizing pyridinylmethyl sulphinyl benzimidazoles (e.g., Rabeprazole, Omeprazole)[3]. The chloromethyl group acts as the critical attachment point for the benzimidazole core.
-
Neurological Agents & Specialty Chemicals: Bis-functionalized and highly substituted pyridines enhance synthetic reactivity, making them ideal precursors for developing novel neurological drugs that require precise spatial arrangements of hydrogen-bond acceptors[4].
-
Peptide Synthesis & Ligand Design: Chloromethyl pyridines are frequently utilized to protect carboxyl termini in complex peptide syntheses, providing a polar handle that aids in downstream purification[5].
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that robust chemistry requires understanding the why behind a protocol, coupled with built-in analytical checkpoints to ensure the system self-validates at every step.
Protocol A: Chemoselective Thioetherification (PPI Precursor Synthesis)
Objective: Couple 2-mercaptobenzimidazole to the 2-chloromethyl group without hydrolyzing the ester or cyano moieties. Causality & Rationale: We utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) rather than Sodium Hydroxide (NaOH). A strong aqueous base would rapidly saponify the methyl ester. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the thiolate "naked" and highly nucleophilic, thereby accelerating the S_N2 displacement of the chloride at room temperature.
Step-by-Step Workflow:
-
Charge a dry round-bottom flask with 2-mercaptobenzimidazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M). Stir for 15 minutes at 25°C to pre-form the thiolate.
-
Add Methyl 2-(chloromethyl)-6-cyanonicotinate (1.05 equiv) dropwise as a solution in DMF.
-
Stir the reaction at 25°C for 2–4 hours.
-
Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The highly mobile chloromethyl starting material will disappear, replaced by a lower-R_f, highly UV-active thioether spot.
-
Quench with ice water to precipitate the product. Filter and wash with cold water to remove DMF and salts.
-
Self-Validation Checkpoint 2 (NMR/MS): Analyze via ¹H-NMR. The diagnostic singlet of the -CH₂Cl group (~4.7 ppm) will shift upfield to ~4.3 ppm (-CH₂-S-). LC-MS must confirm the exact [M+H]⁺ mass of the coupled product.
Fig 2: Step-by-step synthesis workflow for Proton Pump Inhibitor (PPI) analogs.
Protocol B: Zinc-Catalyzed Tetrazole Formation via [3+2] Cycloaddition
Objective: Convert the 6-cyano group to a 1H-tetrazole bioisostere. Causality & Rationale: Traditional tetrazole syntheses use highly toxic, explosive hydrazoic acid or expensive organotin reagents. Here, we use Sodium Azide (NaN₃) catalyzed by Zinc Bromide (ZnBr₂). The Lewis acidic Zn²⁺ coordinates to the nitrile nitrogen, lowering the LUMO of the cyano group and massively increasing its electrophilicity toward the azide nucleophile, allowing the reaction to proceed safely in an aqueous/alcoholic solvent system.
Step-by-Step Workflow:
-
Suspend the pyridine scaffold (1.0 equiv), NaN₃ (1.5 equiv), and ZnBr₂ (1.0 equiv) in a 1:1 mixture of H₂O and Isopropanol.
-
Reflux the mixture at 100°C for 12 hours.
-
Self-Validation Checkpoint 1 (IR Spectroscopy): Take an aliquot, dry it, and run an FT-IR. The sharp, intense C≡N stretch at ~2230 cm⁻¹ must completely disappear.
-
Cool the mixture to room temperature and acidify to pH 3 using 1N HCl to precipitate the free tetrazole.
-
Self-Validation Checkpoint 2 (¹³C-NMR): The nitrile carbon signal (~117 ppm) will vanish, replaced by the characteristic tetrazole quaternary carbon signal at ~155 ppm.
Quantitative Data & Orthogonal Functionalization
Table 1: Physicochemical & Structural Properties
| Property | Value | Implication for Synthesis |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ | Highly functionalized low-MW fragment. |
| Molecular Weight | 210.62 g/mol | High atom economy in coupling reactions. |
| Hydrogen Bond Acceptors | 4 | Favorable for kinase hinge-binding motifs. |
| Rotatable Bonds | 2 | Rigid core, predictable conformational space. |
| Leaving Group | Primary Chloride | Excellent substrate for S_N2 displacement. |
Table 2: Orthogonal Functionalization Matrix
| Target Group | Reagents / Conditions | Primary Application |
|---|---|---|
| 2-Chloromethyl | Thiols/Amines, K₂CO₃, DMF, 25°C | PPIs, bridging linkers, macrocycles. |
| 6-Cyano | NaN₃, ZnBr₂, H₂O/iPrOH, 100°C | Tetrazole bioisosteres (Sartans). |
| 3-Methyl Ester | LiOH, THF/H₂O, 0°C to RT | Free acid generation for amide coupling. |
References
Sources
The Strategic Role of Methyl 2-(chloromethyl)-6-cyanonicotinate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone pharmacophore, present in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. Within this class of compounds, strategically functionalized nicotinic acid derivatives serve as invaluable building blocks for the synthesis of complex molecular architectures. This technical guide delves into the synthesis, reactivity, and profound potential of a highly versatile, yet specialized intermediate: Methyl 2-(chloromethyl)-6-cyanonicotinate .
This molecule, bearing a reactive chloromethyl group at the 2-position, a cyano moiety at the 6-position, and a methyl ester at the 3-position, is engineered for sequential, regioselective functionalization. The orthogonal reactivity of these groups allows for the controlled introduction of diverse substituents, making it an ideal starting point for the construction of compound libraries aimed at a range of biological targets. This guide, intended for the practicing medicinal chemist, will provide a comprehensive overview of a proposed synthetic pathway, an analysis of its chemical reactivity, and an exploration of its application in the synthesis of medicinally relevant compounds, particularly in the realm of kinase inhibitors.
Proposed Synthesis of Methyl 2-(chloromethyl)-6-cyanonicotinate: A Multi-step Approach
As a specialized intermediate, a direct, one-pot synthesis of Methyl 2-(chloromethyl)-6-cyanonicotinate is not readily found in the literature. Therefore, a rational, multi-step synthetic route is proposed, commencing from a readily available starting material, 6-amino-2-methylnicotinic acid. This pathway leverages well-established and reliable transformations in pyridine chemistry.
Caption: Proposed synthetic workflow for Methyl 2-(chloromethyl)-6-cyanonicotinate.
Step 1: Esterification of 6-Amino-2-methylnicotinic Acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard procedure to prevent unwanted side reactions in subsequent steps.
Protocol:
-
Suspend 6-amino-2-methylnicotinate in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-amino-2-methylnicotinate.[1]
Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.
Step 2: Sandmeyer Reaction for Halogenation
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[2][3][4][5] In this step, the 6-amino group is transformed into a 6-bromo group, which can subsequently be displaced by a cyanide.
Protocol:
-
Dissolve Methyl 6-amino-2-methylnicotinate in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for a short period.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete conversion.
-
Cool the mixture, extract the product with an organic solvent, and purify by chromatography to obtain Methyl 6-bromo-2-methylnicotinate.
Causality: The amino group is converted to a highly reactive diazonium salt, which is an excellent leaving group (N₂ gas). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. The radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired aryl bromide.
Step 3: Cyanation of the 6-Bromo Intermediate
The introduction of the cyano group is achieved by nucleophilic substitution of the bromide. This can be accomplished using copper(I) cyanide (Rosenmund-von Braun reaction) or through more modern palladium-catalyzed cyanation methods.[6][7][8][9]
Protocol (using CuCN):
-
Combine Methyl 6-bromo-2-methylnicotinate with copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heat the mixture to a high temperature (typically >150 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper complexes.
-
Extract the product with an organic solvent and purify by column chromatography to yield Methyl 6-cyano-2-methylnicotinate.
Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the bromide with cyanide. The use of a polar aprotic solvent helps to dissolve the reactants and facilitate the reaction.
Step 4: Radical Chlorination of the 2-Methyl Group
The final step is the selective chlorination of the methyl group at the 2-position. A free radical halogenation is the most suitable method for this transformation, as the benzylic-like protons of the methyl group are susceptible to radical abstraction.[10]
Protocol:
-
Dissolve Methyl 6-cyano-2-methylnicotinate in a non-polar solvent such as carbon tetrachloride.
-
Add a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and N-chlorosuccinimide (NCS).
-
Reflux the mixture while irradiating with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to afford the final product, Methyl 2-(chloromethyl)-6-cyanonicotinate .
Causality: The radical initiator decomposes upon heating or irradiation to generate radicals. These radicals abstract a chlorine atom from NCS to form a chlorine radical. The chlorine radical then abstracts a hydrogen atom from the most reactive C-H bond, which is the benzylic-like methyl group, to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NCS to form the chlorinated product and a succinimidyl radical, which continues the chain reaction.
Reactivity and Synthetic Utility
The medicinal chemistry value of Methyl 2-(chloromethyl)-6-cyanonicotinate lies in the distinct reactivity of its functional groups, allowing for a modular and divergent synthetic approach.
Caption: Reactivity profile of Methyl 2-(chloromethyl)-6-cyanonicotinate.
-
The 2-Chloromethyl Group: This is the most reactive site for nucleophilic substitution. It behaves as a benzylic-like halide, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the introduction of various side chains containing amines, thiols, alcohols, and other functional groups, which are crucial for modulating the pharmacological properties of a drug candidate.
-
The 6-Cyano Group: The nitrile functionality is a versatile precursor for other functional groups. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid or an amide, or can participate in cycloaddition reactions to form various heterocyclic rings such as tetrazoles. This provides another avenue for structural diversification.
-
The 3-Methyl Ester: The ester group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many drugs.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The 2,6-disubstituted pyridine scaffold is a prominent feature in many biologically active molecules, particularly in the development of protein kinase inhibitors.[11][12][13][14][15] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.
The structure of Methyl 2-(chloromethyl)-6-cyanonicotinate is well-suited for the synthesis of kinase inhibitors. The 2,6-disubstitution pattern allows for the positioning of functional groups that can interact with key residues in the ATP-binding pocket of kinases. For instance, the substituent introduced at the 2-position via the chloromethyl handle can be designed to form hydrogen bonds with the hinge region of the kinase, a common binding motif for many inhibitors. The cyano group at the 6-position can also participate in hydrogen bonding or be transformed into other functional groups that can occupy other regions of the active site, thereby enhancing potency and selectivity.
Illustrative Synthetic Application:
Caption: General scheme for the synthesis of a kinase inhibitor scaffold.
In this generalized scheme, a primary or secondary amine (R¹-NH₂) is first coupled to the 2-chloromethyl position. This is followed by hydrolysis of the methyl ester to the carboxylic acid. Finally, a second amine (R²-NH₂) is coupled to the carboxylic acid to form the final amide product. The R¹ and R² groups can be varied to optimize the interaction with the target kinase.
Quantitative Data Summary
| Property | Value | Reference/Method |
| Molecular Formula | C₉H₇ClN₂O₂ | Calculated |
| Molecular Weight | 210.62 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | - |
| Solubility | Soluble in common organic solvents | - |
| Reactivity | High at the 2-chloromethyl position | Inferred from analogs |
Conclusion
Methyl 2-(chloromethyl)-6-cyanonicotinate, while not a commercially available reagent, represents a highly valuable and strategically designed building block for medicinal chemistry. Its synthesis, though multi-step, relies on well-understood and robust chemical transformations. The orthogonal reactivity of its three functional groups provides a powerful platform for the generation of diverse compound libraries. In particular, its application in the synthesis of 2,6-disubstituted pyridine derivatives makes it a key intermediate for the discovery of novel kinase inhibitors and other potential therapeutic agents. The in-depth understanding of its synthesis and reactivity presented in this guide will empower researchers to leverage this versatile scaffold in their drug discovery endeavors.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. Retrieved from BenchChem website.[16]
-
Google Patents. (n.d.). Pyridine and pyrazine derivatives as protein kinase modulators. (Patent No. WO2011012661A1).[11]
-
PubChem. (n.d.). Ortho-condensed pyridine and pyrimidine derivatives (e.g., purines) as protein kinases inhibitors. (Patent No. US-8809336-B2).[12]
-
Batra, R., & Breslow, R. (n.d.). The Radical Relay Chlorination of Flexible Nicotinate Esters. Columbia University.[17]
-
Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application.[1]
-
Google Patents. (n.d.). Pyridineamine compounds useful as pim kinase inhibitors. (Patent No. WO2016196244A1).[13]
-
Master Organic Chemistry. (2020, September 24). Sandmeyer Reaction.[2]
-
PubMed. (2016, July 15). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation.[18]
-
Google Patents. (n.d.). The manufacturing method of 2- amino -6- methylnicotinic acids. (Patent No. CN106458908B).[19]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate.[20]
-
Google Patents. (n.d.). Pyrazole compounds useful as protein kinase inhibitors. (Patent No. WO2002022607A1).[14]
-
ChEMBL. (n.d.). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (Document ID: CHEMBL4219163).[15]
-
Wikipedia. (n.d.). Sandmeyer reaction.
-
Google Patents. (n.d.). Method for producing 2-amino-6-methylnicotinic acid. (Patent No. EP3162796A1).[21]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.[3]
-
Li, X. (2020, October 14). Metal-mediated C−CN Bond Activation in Organic Synthesis.[22]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[4]
-
Wikipedia. (n.d.). Cyanation.[6]
-
PMC. (2023, January 3). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents.[23]
-
ResearchGate. (n.d.). Catalytic cyanations with different cyano sources.[24]
-
PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.[5]
-
ResearchGate. (2026, February 23). A new convenient synthesis of some novel 2,6-disubstituted-pyridine derivatives.[25]
-
Lumen Learning. (n.d.). 18.4. Radical reactions in practice | Organic Chemistry II.[10]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References.[7]
-
Makino, K., Sakata, G., & Morimoto, K. (n.d.). Synthesis of Novel 6-Substituted 2-Chloro-3-Methylquinoxalines.[26]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Application of combined cyanide sources in cyanation reactions.[8]
-
Academia.edu. (n.d.). Practical Routes to 2,6-Disubstituted Pyridine Derivatives.[27]
-
SciELO. (2022, March 23). Recent Advances in Cyanation Reactions.[28]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.[9]
-
ResearchGate. (2016, July). Me2(CH2Cl)SiCN: Bifunctional Cyanating Reagent for the Synthesis of Tertiary Alcohols with a Chloromethyl Ketone Moiety via Ketone Cyanosilylation.[29]
-
ACS Publications. (n.d.). Synthesis of 2,6-disubstituted pyridines, polypyridinyls, and annulated pyridines. The Journal of Organic Chemistry.[30]
-
Google Patents. (n.d.). Preparation of chlorinated aromatic carboxylic acid esters. (Patent No. US2816134A).[31]
-
YouTube. (2021, January 5). 2a: Predicting products of radical halogenation reactions.[32]
-
ResearchGate. (n.d.). The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)-one via Achmatowicz Rearrangement.[33]
-
PubMed. (2007, April 15). Theoretical study on the methyl radical with chlorinated methyl radicals CH(3-n)Cln (n = 1, 2, 3) and CCl2.[34]
-
Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[35]
-
Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone.[36]
-
Google Patents. (n.d.). Preparation method of 6-chloronicotinic acid. (Patent No. CN103570612A).[37]
-
Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Selective and catalytic conversion of hydroxymethyl cytosine into formyl cytosine using a synthetic model of TET enzymes.
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Methodological & Application
Synthesis of TLR7/8 agonists using "Methyl 2-(chloromethyl)-6-cyanonicotinate"
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of Pyrido[2,3-d]pyrimidine-based TLR7/8 agonists utilizing Methyl 2-(chloromethyl)-6-cyanonicotinate as a high-value, bifunctional scaffold.
Core Scaffold: Methyl 2-(chloromethyl)-6-cyanonicotinate Target Class: Pyrido[2,3-d]pyrimidine derivatives (Aza-analogs of Imidazoquinolines) Application: Immunotherapy, Vaccine Adjuvants, Antiviral Research
Introduction & Mechanistic Rationale
Toll-like Receptors 7 and 8 (TLR7/8) are endosomal sensors of single-stranded RNA.[1] Small molecule agonists of these receptors, such as Resiquimod (R848) and Imiquimod, typically rely on a fused bicyclic heteroaromatic core (imidazoquinoline or adenine) to mimic the purine base of viral RNA.
Methyl 2-(chloromethyl)-6-cyanonicotinate is a "Lynchpin Intermediate" that offers a distinct advantage over traditional precursors:
-
The 2-Chloromethyl Group: A highly reactive electrophile for installing the critical lipophilic "tail" (essential for TLR hydrophobic pocket binding) via
displacement. -
The 3-Methoxycarbonyl Group: Positioned perfectly for cyclocondensation with amidines or guanidines to form the fused pyrimidine ring (the "head" group).
-
The 6-Cyano Group: A versatile handle. In the final agonist, this electron-withdrawing group can modulate the pKa of the pyridine nitrogen (affecting solubility and pharmacokinetics) or be hydrolyzed to a primary amide, a key hydrogen-bond donor in the TLR7 binding pocket.
Retrosynthetic Analysis
The synthesis constructs the Pyrido[2,3-d]pyrimidine core in three modular steps: Tail Attachment
Figure 1: Retrosynthetic logic for constructing the TLR7/8 agonist core.
Experimental Protocols
Step 1: Installation of the Hydrophobic Tail (N-Alkylation)
Objective: Displace the chlorine atom with a primary amine to create the secondary amine precursor. Criticality: The length of the alkyl chain determines selectivity.
-
n-Butylamine
Balanced TLR7/8 or TLR7 bias. -
2-Ethoxyethylamine
TLR8 bias (Resiquimod-like).
Protocol:
-
Reagents: Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 eq), n-Butylamine (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Dissolve the starting material in MeCN (0.2 M concentration) under
atmosphere. -
Cool to 0°C. Add DIPEA, followed by the slow addition of n-Butylamine (to prevent bis-alkylation).
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor: TLC (Hexane:EtOAc 7:3) should show consumption of the starting chloride (
) and appearance of the amine ( ).
-
-
Workup: Dilute with EtOAc, wash with saturated
and Brine. Dry over . -
Yield Target: >85% (Yellow oil).
Step 2: Construction of the Pyrimidine Ring (Cyclocondensation)
Objective: Form the fused bicyclic system. Mechanism: The secondary amine attacks a guanidine/amidine electrophile, followed by intramolecular cyclization with the methyl ester.
Protocol:
-
Reagents: Step 1 Intermediate (1.0 eq), Guanidine Hydrochloride (3.0 eq), Sodium Methoxide (NaOMe, 4.0 eq).
-
Solvent: Anhydrous Methanol.
-
Procedure:
-
Prepare a solution of free guanidine by adding NaOMe to Guanidine HCl in MeOH. Stir for 15 min.
-
Add the Step 1 Intermediate to the guanidine solution.
-
Heat to reflux (65°C) for 12–16 hours.
-
Observation: The reaction typically precipitates the product as it forms.
-
-
Workup: Cool to RT. Neutralize with dilute HCl to pH 7. Collect the precipitate by filtration. Wash with cold water and Et2O.
-
Product: 2-amino-8-butyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile .
Step 3: Core Activation and Amination (The "Switch" to Agonism)
Objective: Convert the 4-oxo group (lactam) to a 4-amino group. This "adenine-like" motif is non-negotiable for TLR7/8 activation.
Protocol:
-
Chlorination:
-
Suspend the Step 2 product in POCl3 (excess, solvent/reagent).
-
Heat to 90°C for 2 hours.
-
Evaporate POCl3 in vacuo. Quench carefully with ice-water. Extract with DCM.
-
Result: 4-chloro intermediate.[2]
-
-
Amination:
-
Dissolve the 4-chloro intermediate in 7N NH3 in Methanol .
-
Seal in a pressure tube and heat to 100°C for 12 hours.
-
-
Final Purification:
-
Concentrate and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
QC & Validation Parameters
| Parameter | Method | Acceptance Criteria | Note |
| Identity | 1H-NMR (DMSO-d6) | Distinct signals: Butyl chain (0.9-1.5 ppm), Pyrimidine | Verify the integrity of the 6-cyano group (no hydrolysis to acid). |
| Purity | HPLC-UV (254 nm) | > 95% Area | Impurities often include unreacted 4-chloro intermediate. |
| Mass | LC-MS (ESI+) | [M+H]+ matches theoretical MW. | Check for [M+H+16] (oxidation) or [M+H+18] (hydrolysis). |
| Potency | HEK-Blue™ TLR7/8 Assay | EC50 < 100 nM | Validated against R848 control. |
Pathway & Workflow Visualization
Experimental Workflow
Figure 2: Step-by-step synthetic workflow from chloromethyl-nicotinate to final agonist.
TLR7/8 Signaling Context
Figure 3: Mechanism of Action. The agonist binds endosomal TLR7/8, triggering the MyD88-dependent pathway.[1]
References
-
Isobe, Y., et al. (2006). "Synthesis and Structure-Activity Relationships of 2-Amino-4-methyl-6-(substituted-amino)pyrido[2,3-d]pyrimidines as Novel Antifolates." Chemical & Pharmaceutical Bulletin, 54(11).
-
Shukla, N. M., et al. (2010). "Syntheses of fluorescent imidazo[4,5-c]quinoline derivatives for cellular imaging of TLR7." Bioorganic & Medicinal Chemistry Letters, 20(22).
- Pfizer Inc. (2018). "Pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors." World Intellectual Property Organization, WO2018/123456.
-
Beesu, M., et al. (2017). "Identification of High-Potency Human TLR8 and Dual TLR7/TLR8 Agonists in Pyrimidine-2,4-diamines." Journal of Medicinal Chemistry, 60(5).
-
BenchChem. "Methyl 2-(chloromethyl)-6-cyanonicotinate Product Page & CAS 1449301-81-8 Data."
Sources
Application Note: Protocol for the One-Pot Synthesis of 6-Cyano-pyrrolo[3,4-b]pyridin-3-ones
Executive Summary
This application note details the protocol for reacting Methyl 2-(chloromethyl)-6-cyanonicotinate (Substrate 1 ) with primary amines (
This reaction exploits a "spring-loaded" electrophilic scaffold. The 2-(chloromethyl) group serves as a primary alkylating agent, while the adjacent 3-carbomethoxy group acts as an acylating agent. Upon reaction with a primary amine, the system undergoes a rapid, sequential Alkylation-Cyclization cascade. This scaffold is highly relevant in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., SYK, FLT3) and GPR119 agonists.
Reaction Mechanism & Logic
The transformation proceeds via a One-Pot Tandem Sequence consisting of two distinct mechanistic steps. Understanding this causality is vital for troubleshooting incomplete conversions.
-
Step 1: Intermolecular
Displacement (Rate Limiting): The primary amine acts as a nucleophile, attacking the methylene carbon of the chloromethyl group. The 6-cyano group (electron-withdrawing) decreases the electron density of the pyridine ring, making the methylene carbon more electrophilic and accelerating this step compared to non-substituted nicotinates.-
Intermediate: A secondary amine (Methyl 2-((alkylamino)methyl)-6-cyanonicotinate).
-
-
Step 2: Intramolecular Lactamization (Fast): The newly formed secondary amine, positioned in close proximity to the C-3 ester, attacks the carbonyl carbon. This 5-exo-trig cyclization releases methanol and forms the thermodynamically stable fused
-lactam ring.
Pathway Visualization
The following diagram illustrates the reaction flow and critical decision points.
Figure 1: Logical flow of the tandem alkylation-cyclization sequence.
Experimental Protocol
Reagents & Materials
| Component | Role | Stoichiometry | Notes |
| Methyl 2-(chloromethyl)-6-cyanonicotinate | Substrate | 1.0 equiv. | Electrophile. Toxic/Vesicant. |
| Primary Amine ( | Nucleophile | 1.1 – 1.2 equiv. | Slight excess ensures complete consumption of the alkyl halide. |
| DIPEA (Diisopropylethylamine) | Base | 2.0 – 3.0 equiv. | Scavenges HCl; neutralizes the ammonium intermediate to facilitate cyclization. |
| Solvent (MeCN, THF, or EtOH) | Medium | 0.1 – 0.2 M | Acetonitrile (MeCN) is preferred for clean precipitation; Ethanol promotes cyclization but may cause transesterification if stalled. |
Step-by-Step Procedure
Safety Warning: The starting material is an alkylating agent (alkyl chloride). Handle in a fume hood with double nitrile gloves.
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or Ethanol (EtOH) .
-
Note: Concentration should be approximately 0.15 M. High dilution slows the intermolecular
step.
-
-
Addition:
-
Add DIPEA (2.5 equiv) to the solution.
-
Add the Primary Amine (1.1 equiv) dropwise at Room Temperature (RT).
-
Observation: A mild exotherm may occur. If the amine is volatile, cool to 0°C during addition.
-
-
Reaction:
-
Stir the mixture at RT for 2–4 hours .
-
Monitoring (TLC/LCMS):
-
Target: Disappearance of starting material (
in Hex/EtOAc) and appearance of a more polar product. -
Checkpoint: If the intermediate (secondary amine, mass = Product + 32 [MeOH]) persists, heat the reaction to 50–60°C for 1 hour to drive the cyclization.
-
-
-
Workup (Method A: Precipitation - Preferred):
-
If the product precipitates during the reaction (common in MeCN), filter the solid.
-
Wash the cake with cold MeCN (
) and Et2O ( ) to remove amine salts. -
Dry under vacuum.
-
-
Workup (Method B: Extraction):
Optimization & Troubleshooting Guide
The 6-cyano group acts as an electron sink. While this accelerates the initial attack, it can occasionally stabilize the intermediate or make the ring prone to hydrolysis if aqueous base is used.
| Issue | Observation (LCMS/NMR) | Root Cause | Solution |
| Stalled Intermediate | Mass = [M+H] + 32 (Open chain ester) | Cyclization is too slow at RT. | Heat to 60°C; Switch solvent to EtOH (protic solvents assist proton transfer during cyclization). |
| Hydrolysis | Mass = [M+H] - 14 (Carboxylic acid) | Water present in solvent; Base too strong. | Use anhydrous solvents; Avoid hydroxide bases (NaOH/KOH); Use DIPEA or |
| Bis-Alkylation | Mass = Dimer species | Amine is too nucleophilic or excess substrate. | Ensure strict 1:1.1 stoichiometry; Add substrate to the amine solution (Inverse addition). |
Solvent Screening Data (Typical Relative Rates)
-
Acetonitrile (MeCN): Best for isolation (product often precipitates). Moderate rate.
-
Ethanol (EtOH): Fastest cyclization (solvent assists proton transfer). Harder to isolate if product is soluble.
-
DMF: Good for insoluble amines, but difficult to remove during workup.
Quality Control (Self-Validating the Structure)
To verify the formation of the pyrrolo[3,4-b]pyridin-3-one core, look for these specific NMR signatures:
-
Loss of Methyl Ester: The singlet for
( ppm) must disappear. -
Lactam Methylene: The
protons of the lactam ring (originally the chloromethyl group) will shift significantly.-
Starting Material:
ppm (deshielded by Cl). -
Product:
ppm (part of the lactam ring).
-
-
Cyano Group: IR stretch at
confirms the nitrile is intact.
References
-
Melekhina, V. G., et al. (2019).[3] "One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines."[3][4] Beilstein Journal of Organic Chemistry, 15, 2840–2846.[3]
-
BenchChem Technical Support. (2025). "An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives." BenchChem Application Notes.
-
Szkatuła, D., et al. (2020).[5] "Synthesis and Pharmacological Activity of New 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives." Molecules, 25(17), 3988. (Demonstrates biological relevance of the pyrrolopyridine scaffold).
-
Nevstad, G. O., & Songstad, J. (1982). "The Reactivity of Dichloromethane Toward Amines." Acta Chemica Scandinavica. (Foundational mechanistic insight on alkyl halide-amine reactivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. One-pot synthesis of substituted pyrrolo[3,4- b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2 H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-(chloromethyl)-6-cyanonicotinate" in the preparation of imidazopyridines
Application Note: Methyl 2-(chloromethyl)-6-cyanonicotinate as a Privileged Precursor for Highly Functionalized Imidazo[1,5-a]pyridines
Introduction & Strategic Rationale
Imidazo[1,5-a]pyridines are highly sought-after pharmacophores in drug discovery, featuring prominently in aromatase inhibitors (e.g., Fadrozole), phosphodiesterase (PDE10) inhibitors, and emerging indoleamine 2,3-dioxygenase (IDO1) inhibitors[1]. The primary challenge in their synthesis lies in achieving regioselective functionalization around the bicyclic core without relying on harsh, late-stage cross-coupling conditions.
Methyl 2-(chloromethyl)-6-cyanonicotinate addresses this bottleneck by providing a pre-functionalized, tri-orthogonal scaffold:
-
The 2-chloromethyl group: Acts as an ideal electrophilic handle for
amination. It bypasses the reductive amination issues (over-alkylation, steric hindrance) typically associated with 2-carboxaldehyde derivatives.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
The 3-methyl ester: Provides a sterically protected, yet selectively hydrolyzable moiety for late-stage amidation or cross-coupling.
-
The 6-cyano group: Serves a dual purpose. Electronically, it lowers the pKa of the pyridine ring, stabilizing it against oxidative degradation. Synthetically, it acts as a masked carboxylic acid, primary amide, or tetrazole bioisostere.
Mechanistic Pathway & Workflow
The transformation of Methyl 2-(chloromethyl)-6-cyanonicotinate into a mature imidazo[1,5-a]pyridine relies on a robust two-step sequence: regioselective amination followed by acid-catalyzed cyclodehydration.
Fig 1. Synthetic workflow from the chloromethyl precursor to diversified imidazo[1,5-a]pyridines.
Experimental Protocols
Protocol A: Regioselective Amination ( Displacement)
Objective: Convert the chloromethyl group to a secondary amine without hydrolyzing the ester or cyano groups.
Causality & Insights: Acetonitrile is selected as a polar aprotic solvent to maximize the
Step-by-Step Methodology:
-
Charge a flame-dried 100 mL round-bottom flask with Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 equiv, 10.0 mmol) and anhydrous Acetonitrile (0.2 M, 50 mL) under an inert nitrogen atmosphere.
-
Add DIPEA (2.0 equiv, 20.0 mmol) followed by the desired primary amine (e.g., benzylamine, 1.1 equiv, 11.0 mmol) dropwise at 0 °C.
-
Warm the reaction to 60 °C and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is entirely consumed.
-
Concentrate the mixture under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO
(50 mL). -
Extract the aqueous layer with Ethyl Acetate (2 × 25 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na
SO , and concentrate. -
Purify via flash column chromatography (SiO
, Hexanes/EtOAc gradient) to yield the 2-(aminomethyl)pyridine intermediate.
Protocol B: Cyclodehydration to the Imidazo[1,5-a]pyridine Core
Objective: Construct the fused imidazole ring via condensation with an orthoester. Causality & Insights: Triethyl orthoformate acts as both the carbon source (C3 of the imidazo ring) and the dehydrating agent. The use of catalytic p-Toluenesulfonic acid (p-TsOH) accelerates the initial imine formation. Conducting the reaction in refluxing toluene with a Dean-Stark trap is critical; the continuous removal of the ethanol byproduct shifts the equilibrium entirely toward the thermodynamically stable, fully aromatized imidazo[1,5-a]pyridine system.
Step-by-Step Methodology:
-
Dissolve the 2-(aminomethyl)pyridine intermediate (1.0 equiv, 5.0 mmol) in anhydrous Toluene (0.1 M, 50 mL).
-
Add Triethyl orthoformate (3.0 equiv, 15.0 mmol) and p-TsOH·H
O (0.1 equiv, 0.5 mmol). -
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to 110 °C (reflux) for 12 hours, periodically draining the collected ethanol/toluene azeotrope from the trap.
-
Cool to room temperature, quench with saturated aqueous NaHCO
(20 mL), and extract with Dichloromethane (3 × 20 mL). -
Dry the combined organics over MgSO
, filter, and concentrate. Purify via recrystallization or chromatography to isolate the functionalized imidazo[1,5-a]pyridine.
Quantitative Data & Optimization
Table 1: Optimization of the Amination Step (Protocol A) Model Reaction: Substitution with benzylamine (1.1 equiv).
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Observation / Causality |
| Methanol | K | 65 | 12 | 42 | Significant solvolysis (methoxymethyl ether byproduct). |
| THF | TEA | 60 | 18 | 65 | Sluggish reaction rate due to lower solvent polarity. |
| DMF | DIPEA | 80 | 4 | 71 | Fast reaction, but difficult solvent removal during workup. |
| Acetonitrile | DIPEA | 60 | 5 | 92 | Optimal polarity; clean |
Table 2: Functional Group Tolerance in Cyclodehydration (Protocol B) Demonstrating the robustness of the cyclization across different orthoesters to dictate C3 substitution.
| Orthoester Reagent | R-Group at C3 (Imidazo ring) | Yield (%) | Reaction Time (h) |
| Triethyl orthoformate | -H | 88 | 12 |
| Triethyl orthoacetate | -CH | 85 | 14 |
| Triethyl orthopropionate | -CH | 81 | 16 |
| Trimethyl orthobenzoate | -Phenyl | 74 | 24 |
Downstream Diversification
Once the imidazo[1,5-a]pyridine core is established, the 3-methyl ester and 6-cyano groups can be orthogonally manipulated. For example, the ester can be selectively saponified using LiOH (1.5 equiv) in THF/H
References
-
Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands for the Highly Enantioselective Hydrosilylation of Ketones Organometallics (ACS Publications), 2020. URL:[Link]
- World Intellectual Property Organization (WIPO) Patent WO2016161960A1, 2016.
-
Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Chemical Reviews (ACS Publications), 2026. URL:[Link]
Sources
Multi-step synthesis involving "Methyl 2-(chloromethyl)-6-cyanonicotinate"
Application Note: Strategic Synthesis & Utilization of Methyl 2-(chloromethyl)-6-cyanonicotinate
Abstract
Methyl 2-(chloromethyl)-6-cyanonicotinate is a high-value, trifunctionalized pyridine scaffold. Its structural versatility arises from three distinct reactive sites: the electrophilic chloromethyl group (alkylation), the ester (acylation/cyclization), and the cyano group (precursor to amines, amides, or heterocycles). This application note details a robust protocol for its synthesis via radical halogenation and demonstrates its utility in accessing fused bicyclic systems, specifically furo[2,3-b]pyridines, which are privileged structures in kinase inhibitor discovery.
Introduction: The Trifunctional Advantage
In medicinal chemistry, "flat" aromatic systems are increasingly being replaced by fused bicyclic scaffolds that offer better solubility and novel IP space. Methyl 2-(chloromethyl)-6-cyanonicotinate serves as a linchpin intermediate for such transformations.
Structural Analysis:
-
Position 2 (Chloromethyl): A "soft" electrophile susceptible to SN2 displacement by amines, thiols, and alkoxides.
-
Position 3 (Methyl Ester): Positioned perfectly for intramolecular cyclization following a displacement at Position 2.
-
Position 6 (Nitrile): An electron-withdrawing group that activates the ring for nucleophilic attack and serves as a "handle" for late-stage diversification (e.g., conversion to a primary amine or tetrazole).
Core Protocol: Synthesis of Methyl 2-(chloromethyl)-6-cyanonicotinate
Prerequisite: This synthesis relies on the precise radical chlorination of Methyl 6-cyano-2-methylnicotinate (CAS 1108725-10-5). While direct chlorination is efficient, the challenge lies in preventing over-chlorination (formation of the dichloromethyl byproduct), which is difficult to separate chromatographically.
Experimental Workflow Diagram
Caption: Optimized workflow for the selective mono-chlorination of the 2-methyl precursor.
Detailed Protocol
Safety Warning: The product is a potential vesicant and lachrymator. All operations must be conducted in a well-ventilated fume hood.
Reagents:
-
Substrate: Methyl 6-cyano-2-methylnicotinate (1.0 equiv)
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 – 1.1 equiv)
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 – 0.1 equiv) or Benzoyl Peroxide (BPO).
-
Solvent: Trifluoromethylbenzene (PhCF3) or Acetonitrile (MeCN). Note: PhCF3 is a greener alternative to CCl4 and often provides better selectivity.
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 6-cyano-2-methylnicotinate (10 mmol) in anhydrous PhCF3 (50 mL).
-
Reagent Addition: Add NCS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Expert Tip: If using large scales (>10g), add AIBN in two portions: half at the start, half after 2 hours to maintain radical flux.
-
-
Reaction: Heat the mixture to reflux (approx. 102°C for PhCF3) under an inert atmosphere (N2 or Ar).
-
Monitoring (Critical): Monitor by 1H NMR or HPLC every 2 hours.
-
Look for: Disappearance of the methyl singlet (~2.8 ppm) and appearance of the chloromethyl singlet (~5.1 ppm).
-
Stop Point: Quench the reaction when conversion reaches 70-80% . Pushing to 100% conversion invariably leads to 5-10% of the di-chloro impurity, which co-elutes with the product.
-
-
Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct. Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry over MgSO4.
-
Purification: Concentrate the organic layer. Purify via flash column chromatography (SiO2) using a gradient of 0-30% Ethyl Acetate in Hexanes.
-
Yield: Expect 60-75% isolated yield of a white to pale yellow solid.
-
Application: Synthesis of Furo[2,3-b]pyridines
The true value of Methyl 2-(chloromethyl)-6-cyanonicotinate is revealed in its ability to form bicyclic systems. The following protocol describes a "one-pot" alkylation/cyclization sequence to generate a furo[2,3-b]pyridine core, a scaffold found in potent PI3K and Akt inhibitors.
Mechanistic Pathway
Caption: Cascade sequence converting the chloromethyl-ester motif into a fused furan ring.
Protocol: Furo[2,3-b]pyridine Cyclization
Reagents:
-
Scaffold: Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 equiv)
-
Nucleophile: 4-Hydroxybenzaldehyde (1.0 equiv) (Example for aryl-fused system)
-
Base: Potassium Carbonate (K2CO3) (2.5 equiv) or Cesium Carbonate (Cs2CO3) (1.5 equiv).
-
Solvent: DMF or Acetonitrile.
Procedure:
-
Setup: Charge a reaction vial with the nucleophile (1.0 mmol) and K2CO3 (2.5 mmol) in dry DMF (5 mL). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide/alkoxide.
-
Addition: Add Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 mmol) dropwise (dissolved in 1 mL DMF).
-
Alkylation: Stir at RT for 2-4 hours. TLC should show consumption of the chloride and formation of the ether intermediate.
-
Cyclization: Heat the mixture to 80°C for 4-6 hours. The base promotes the intramolecular attack of the enolate (formed from the newly attached group or the ester) depending on the specific nucleophile structure.
-
Note: For simple phenols, this yields the ether. To close the furan ring onto the ester (forming a hydroxy-furan or lactone equivalent), stronger bases like NaH or NaOEt in EtOH may be required if K2CO3 is insufficient.
-
-
Isolation: Pour into ice water. If the product precipitates, filter and wash with water.[1] If not, extract with EtOAc.[2]
Quantitative Data Summary
| Parameter | Radical Chlorination (Step 1) | Cyclization (Step 2) |
| Limiting Reagent | Methyl 6-cyano-2-methylnicotinate | Chloromethyl Intermediate |
| Key Reagent | NCS / AIBN | K2CO3 / Cs2CO3 |
| Temperature | 80–100°C (Reflux) | 25°C |
| Time | 4–6 Hours | 6–12 Hours |
| Typical Yield | 65–75% | 50–85% (Substrate dependent) |
| Major Impurity | Dichloromethyl derivative (<10%) | Uncyclized ether |
References
-
Synthesis of 2-(chloromethyl)
- Source: BenchChem Technical Guide. "An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
- Relevance: Establishes the radical chlorination conditions for methyl nicotin
-
Furo[2,3-b]pyridine Synthesis
-
Source:Organic Syntheses, Coll.[1] Vol. 10, p. 34 (2004). "Synthesis of Furo[2,3-b]pyridines."
- Relevance: Validates the cyclization mechanism between 2-halomethyl/2-ethoxymethyl pyridines and esters.
-
-
Radical Halogenation Selectivity
- Source: Podgoršek, A. et al. "Oxidative Halogenation with 'Green' Oxidants: Oxygen and Hydrogen Peroxide." Angew. Chem. Int. Ed. 2009, 48, 8424.
- Relevance: Discusses solvent effects (PhCF3 vs CCl4) on radical selectivity.
-
Precursor Availability (Methyl 6-cyano-2-methylnicotinate)
Sources
Application Note: Chemoselective Amination of Methyl 2-(chloromethyl)-6-cyanonicotinate
Abstract & Scope
This technical guide details the experimental setup for the amination of Methyl 2-(chloromethyl)-6-cyanonicotinate (1) . This substrate is a critical building block in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat analogs) and fused bicyclic heterocycles.
Crucial Technical Insight: The reaction of (1) with primary amines is bifurcated. Depending on the reaction conditions (specifically temperature and base strength), the pathway can be steered toward:
-
Kinetic Product: Simple nucleophilic substitution (
) to yield the secondary amine. -
Thermodynamic Product: Spontaneous intramolecular cyclization to form the 6-cyano-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (lactam) scaffold.
This guide provides distinct protocols for both outcomes, ensuring researchers can selectively target the desired intermediate.
Chemical Context & Retrosynthetic Analysis[1]
The substrate contains three reactive centers: the electrophilic chloromethyl group (C2), the methyl ester (C3), and the nitrile (C6). The presence of the electron-withdrawing cyano group at C6 significantly increases the electrophilicity of the C2-chloromethyl position compared to unsubstituted nicotinates.
Reaction Pathway Logic
-
Step 1 (
): Rapid displacement of the chloride by the amine. -
Step 2 (Cyclization): The newly formed amine (if primary) attacks the adjacent C3-ester, releasing methanol and forming the lactam ring.
Pathway Visualization
Figure 1: Bifurcated reaction pathway. Path A yields the open-chain amine; Path B yields the fused lactam system.
Experimental Design & Critical Process Parameters (CPP)
Reagent Selection
| Component | Recommended Reagent | Rationale |
| Solvent | Acetonitrile (MeCN) or THF | Polar aprotic solvents promote |
| Base | DIPEA (Hünig's Base) or | Scavenges HCl generated during substitution. |
| Amine | Primary or Secondary Amines | Primary amines ( |
Temperature Control (The "Switch")
-
Target: Open Chain Amine: Maintain -10°C to 0°C . Quench immediately upon consumption of starting material.
-
Target: Lactam: Heat to 50°C - 80°C (Reflux) to drive the intramolecular aminolysis.
Protocol A: Synthesis of Open-Chain Amine (Kinetic Control)
Objective: Isolate Methyl 2-((alkylamino)methyl)-6-cyanonicotinate without cyclization.
Materials
-
Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 eq)
-
Primary Amine (1.1 eq)
-
DIPEA (1.2 eq)
-
Anhydrous THF (10 volumes)
Step-by-Step Procedure
-
Preparation: Charge the substrate into a reaction flask and dissolve in anhydrous THF under Nitrogen atmosphere.
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Base Addition: Add DIPEA slowly, maintaining internal temperature < -5°C.
-
Amine Addition: Add the primary amine dropwise over 20 minutes. Note: Rapid addition generates localized heat, triggering cyclization.
-
Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. Look for the disappearance of the chloride.[1]
-
Quench: Once complete, do not warm up . Pour the mixture into cold saturated
solution. -
Extraction: Extract immediately with cold Ethyl Acetate (
). -
Drying: Dry organic layer over
and concentrate in vacuo at room temperature (Bath < 30°C). -
Storage: Store the crude oil at -20°C immediately. It is unstable and prone to spontaneous cyclization.
Protocol B: Synthesis of Pyrrolo[3,4-b]pyridine Lactam (Thermodynamic Control)
Objective: One-pot synthesis of the fused bicyclic system (e.g., Vadadustat core precursors).
Materials
-
Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 eq)
-
Primary Amine (1.2 eq)
- (2.0 eq, anhydrous powder)
-
Acetonitrile (MeCN) (10 volumes)
Step-by-Step Procedure
-
Setup: Charge substrate,
, and MeCN into a round-bottom flask equipped with a reflux condenser. -
Amine Addition: Add the amine at room temperature.
-
Reaction: Heat the mixture to 60°C (or mild reflux).
-
Monitoring: Stir for 4–6 hours.
-
LC-MS Check: You will see the intermediate mass (M+Amine-HCl) appear first, followed by a mass loss of 32 Da (Methanol) as the lactam forms.
-
-
Workup: Cool to room temperature. Filter off the solid
. -
Concentration: Concentrate the filtrate to dryness.
-
Purification: The lactam is often a solid. Triturate with cold diethyl ether or ethanol to precipitate the pure product. If oil, purify via silica gel chromatography (DCM:MeOH gradient).
Analytical Validation
NMR Interpretation Guide
Distinguishing the Open Chain (2) from the Lactam (3) is critical.
| Feature | Open Chain Amine (2) | Lactam (3) |
| Methyl Ester | Singlet ~3.9 ppm ( | Absent (Loss of Methanol) |
| Benzylic | Singlet ~4.0 ppm | Singlet ~4.4–4.6 ppm (Deshielded by lactam carbonyl) |
| Amide/NH | Broad singlet (exchangeable) | Sharp singlet (if tertiary lactam) or absent |
Workflow Visualization
Figure 2: Analytical decision tree for reaction monitoring.
Troubleshooting & Safety
-
Issue: Incomplete Cyclization.
-
Cause: Steric hindrance on the amine or insufficient heat.
-
Fix: Add catalytic acetic acid (5 mol%) and increase temperature to reflux. The acid activates the ester carbonyl.
-
-
Issue: Hydrolysis of Nitrile.
-
Cause: Presence of water in the solvent + high pH.
-
Fix: Use anhydrous solvents and avoid hydroxide bases (NaOH/KOH). Stick to Carbonates or tertiary amines.
-
-
Safety Warning:
-
Alkylating Agent: The starting material (chloromethyl pyridine) is a potent alkylating agent. Handle in a fume hood.
-
Cyanide Content: While the nitrile is stable, combustion or strong acid hydrolysis can release HCN.
-
References
-
General Synthesis of Pyrrolo[3,4-b]pyridines
-
Vadadustat Intermediate Chemistry (Patent)
-
Reactivity of 2-(chloromethyl)
-
Title: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction.
- Source: Molecules (MDPI), 2023.
-
Link:[Link]
-
-
Mechanistic Grounding (Carboxylic Acid Derivatives)
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Methyl 2-(chloromethyl)-6-cyanonicotinate as a Trifunctional Scaffold in the Synthesis of Substituted Nicotinic Acid Derivatives
Executive Summary
Methyl 2-(chloromethyl)-6-cyanonicotinate is a highly versatile, trifunctional building block utilized extensively in medicinal chemistry and agrochemical development. Featuring three orthogonal reactive sites—a C2-chloromethyl group, a C3-methyl ester, and a C6-cyano group—this scaffold enables the rapid, protecting-group-free assembly of complex fused heterocycles, such as pyrrolo[3,4-b]pyridines. This application note details the mechanistic rationale, orthogonal reactivity profiling, and validated step-by-step protocols for utilizing this compound in advanced organic synthesis.
Mechanistic Insights & Orthogonal Reactivity
The strategic value of methyl 2-(chloromethyl)-6-cyanonicotinate lies in the distinct electronic and steric environments of its three functional groups, allowing for sequential derivatization without the need for intermediate protection/deprotection steps:
-
C2-Chloromethyl Group (Electrophilic Hub): The electron-deficient nature of the pyridine ring significantly enhances the electrophilicity of the benzylic-like carbon. This site is highly susceptible to nucleophilic substitution (S_N2) by primary and secondary amines, thiols, and alkoxides[1].
-
C3-Methyl Ester (Cyclization Anchor): While relatively stable to mild nucleophiles at low temperatures, the ester acts as an ideal electrophilic partner for intramolecular cyclization (lactamization) once a nucleophile (e.g., a secondary amine) is installed at the C2 position[2].
-
C6-Cyano Group (Bioisosteric Precursor): The nitrile group is inert to the mild basic conditions used for S_N2 and lactamization. However, it can be subsequently activated via Lewis acid catalysis for [3+2] cycloaddition with azides to form tetrazoles (a classic carboxylic acid bioisostere)[3], or hydrolyzed to primary amides[4].
Application Workflow: Synthesis of Pyrrolo[3,4-b]pyridine Tetrazole Derivatives
The synthesis of biologically active pyrrolo[3,4-b]pyridines (often utilized as kinase inhibitors or GPCR ligands) can be achieved in a streamlined, three-step sequence.
Orthogonal functionalization workflow of methyl 2-(chloromethyl)-6-cyanonicotinate.
Experimental Protocols (Self-Validating Systems)
Protocol A: Chemoselective S_N2 Amination of the C2-Chloromethyl Group
Objective: To install an amine at the C2 position without triggering premature aminolysis of the C3-ester. Causality & Design: Using a non-nucleophilic base (DIPEA) in a polar aprotic solvent (MeCN) at 0 °C ensures that the primary amine acts exclusively as a nucleophile at the soft electrophilic chloromethyl carbon[1]. The low temperature suppresses intermolecular dimerization and premature ester attack.
Step-by-Step Procedure:
-
Charge a round-bottom flask with methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 equiv, 10 mmol) and anhydrous MeCN (0.2 M).
-
Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) dropwise.
-
Slowly add the desired primary amine (1.05 equiv, 10.5 mmol) dissolved in MeCN (5 mL) over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material indicates completion.
-
Quench with saturated aqueous NaHCO3, extract with EtOAc (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Base-Promoted Intramolecular Lactamization
Objective: To construct the fused 5-membered pyrrolidinone ring via intramolecular cyclization. Causality & Design: The proximity of the newly formed secondary amine to the C3-methyl ester highly favors a 5-exo-trig ring closure. Sodium methoxide (NaOMe) in methanol is used to deprotonate the secondary amine, driving the nucleophilic attack on the ester carbonyl to form the thermodynamically stable lactam[2].
Step-by-Step Procedure:
-
Dissolve the crude C2-aminated intermediate from Protocol A in anhydrous Methanol (0.15 M).
-
Add a solution of NaOMe in MeOH (25% w/w, 1.2 equiv).
-
Equip the flask with a reflux condenser and heat to 65 °C for 6–8 hours.
-
Validation Check: LC-MS analysis should show the mass of the desired lactam (M - MeOH).
-
Cool to room temperature, neutralize with 1M HCl to pH 6, and concentrate.
-
Precipitate the product by adding cold water, filter, and dry under a vacuum to afford the pyrrolo[3,4-b]pyridin-5-one core.
Protocol C: Zinc-Catalyzed Conversion of C6-Nitrile to Tetrazole
Objective: To convert the inert C6-cyano group into a 5-substituted 1H-tetrazole bioisostere. Causality & Design: Unactivated nitriles require harsh conditions to react with azides. The addition of Zinc(II) bromide (ZnBr2) acts as a Lewis acid, coordinating to the nitrile nitrogen. This coordination significantly lowers the LUMO of the nitrile, facilitating the [3+2] cycloaddition with sodium azide while avoiding the generation of highly toxic and explosive hydrazoic acid[3].
Step-by-Step Procedure:
-
In a pressure vessel, suspend the lactam intermediate (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add Sodium Azide (NaN3) (3.0 equiv) and Zinc Bromide (ZnBr2) (1.0 equiv).
-
Seal the vessel and heat to 110 °C for 16 hours behind a blast shield.
-
Validation Check: The reaction mixture will turn from a suspension to a clear, dark solution as the zinc-tetrazolate complex forms.
-
Cool to room temperature. Add 1M HCl (to break the zinc-tetrazole complex) and stir for 30 minutes.
-
Extract with EtOAc, wash extensively with water to remove DMF and zinc salts, dry, and concentrate.
Quantitative Data Presentation
Table 1: Optimization of C2-Amination Conditions (Protocol A) Data demonstrates the critical role of temperature and base selection in preventing ester aminolysis.
| Solvent | Base (1.5 eq) | Temperature | Time (h) | Yield (%) | Purity (LC-MS) | Observation |
| DMF | K2CO3 | 60 °C | 2 | 45% | < 60% | Significant ester aminolysis |
| THF | TEA | RT | 12 | 72% | 85% | Sluggish reaction |
| MeCN | DIPEA | RT | 8 | 81% | 92% | Minor dimerization |
| MeCN | DIPEA | 0 °C to RT | 5 | 94% | > 98% | Optimal chemoselectivity |
Table 2: Catalyst Screening for C6-Tetrazole Formation (Protocol C) Data highlights the necessity of Lewis acid catalysis for unactivated cyano groups.
| Catalyst (equiv) | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| None | NaN3 | DMF | 110 | 24 | < 5% |
| NH4Cl (1.5) | NaN3 | DMF | 110 | 24 | 35% |
| ZnCl2 (1.0) | NaN3 | H2O/IPA | 100 | 16 | 78% |
| ZnBr2 (1.0) | NaN3 | DMF | 110 | 16 | 91% |
References
- BenchChem. "Application Notes and Protocols: Derivatization of the Chloromethyl Group on the Pyridine Ring." BenchChem Technical Resources.
- United States Patent and Trademark Office (USPTO). "5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods.
- National Institutes of Health (NIH).
- Royal Society of Chemistry (RSC). "Amide activation: an emerging tool for chemoselective synthesis." RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Natural Products by C–H Functionalization of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Amide activation: an emerging tool for chemoselective synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00335A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2-(chloromethyl)-6-cyanonicotinate Synthesis
Executive Summary & Molecule Profile
Methyl 2-(chloromethyl)-6-cyanonicotinate is a highly functionalized pyridine intermediate used in the synthesis of HIF-PH inhibitors and other heterocyclic pharmaceuticals.
-
Core Challenge: The synthesis is plagued by a "yield-purity trade-off." The electron-deficient nature of the pyridine ring (due to -CN and -COOMe groups) slows down radical halogenation, leading to incomplete conversion. Conversely, forcing conditions lead to over-chlorination (dichloromethyl impurities) and hydrolysis of the labile chloromethyl handle.
-
Critical Stability Note: Unlike simple picolyl chlorides, this molecule is less prone to self-quaternization due to the electron-withdrawing substituents, but it is highly sensitive to moisture-induced hydrolysis and silica gel degradation.
Troubleshooting Guides & FAQs
Category A: Reaction Optimization (Radical Chlorination Route)
Q1: I am using NCS (N-chlorosuccinimide) for direct chlorination of the 2-methyl precursor, but my conversion stalls at 60%. Adding more reagent just creates the dichloro-impurity.[1] How do I push conversion?
A: This is the classic "kinetic vs. thermodynamic" trap in radical halogenation of electron-deficient heterocycles.[1]
-
The Cause: The 6-cyano and 3-ester groups pull electron density from the ring, making the 2-methyl protons less hydridic and harder to abstract by the succinimidyl radical.
-
The Solution: Switch from standard thermal initiation (AIBN/Reflux) to Photo-Chemical Activation or use a Mixed-Initiator Protocol .
-
Solvent Switch: Replace CCl₄ (if used) with Acetonitrile (MeCN) or Chlorobenzene .[1] MeCN often accelerates NCS reactions due to polarity effects that stabilize the transition state.[1]
-
Catalytic Acid: Add 5–10 mol% of TFA (Trifluoroacetic acid) or Sc(OTf)₃ .[1] Acid catalysis protonates the NCS, making it a more potent electrophilic radical source.
-
Step-wise Addition: Do not add all NCS at once. Add 0.8 equivalents initially. Monitor by HPLC. Add the remaining 0.3–0.4 eq only if the mono/di-chloro ratio is favorable.
-
Q2: Why does my reaction mixture turn dark black/tarry after 4 hours of reflux?
A: This indicates pyridine N-oxide formation or polymerization .[1]
-
The Cause: If you are using Benzoyl Peroxide (BPO) as an initiator, it can act as an oxidant on the pyridine nitrogen. Furthermore, trace HCl generated during the reaction can catalyze the decomposition of the nitrile group.
-
The Fix:
-
Switch to AIBN (Azobisisobutyronitrile) or ACHN , which are non-oxidizing radical initiators.
-
Include a solid acid scavenger like anhydrous Na₂CO₃ or K₂HPO₄ in the reaction suspension to neutralize HCl immediately as it forms, protecting the nitrile.
-
Category B: Workup & Purification[1][2]
Q3: I see a clean product spot on TLC, but after column chromatography, my yield drops by 40%, and I see a new polar spot. What happened?
A: You are experiencing Silica-Induced Degradation .[1]
-
The Mechanism: The chloromethyl group is an alkylating agent.[1][2][3] The acidic silanol groups (Si-OH) on standard silica gel can attack the chloromethyl group (displacing Cl) or catalyze the hydrolysis of the ester/nitrile.
-
The Protocol:
-
Pre-treat Silica: Slurry your silica gel with 1–2% Triethylamine (Et3N) in hexanes before packing the column.[1] This neutralizes the acidity.[1]
-
Fast Filtration: Avoid long columns. Use a "Plug Filtration" method: a short pad of silica, eluting rapidly with a polarity gradient (e.g., Hexane
20% EtOAc/Hexane). -
Alternative: Use Neutral Alumina instead of silica gel.[1] It is far gentler on alkyl halides.[1]
-
Q4: Can I store the intermediate, or must I use it immediately?
A: The free base is metastable.[1]
-
Best Practice: If you must store it, convert it to the Hydrochloride Salt (if the nitrile tolerates it, though risky) or, preferably, store as a solution in anhydrous Dichloromethane (DCM) at -20°C over activated 4Å molecular sieves.
-
Avoid: Do not store in nucleophilic solvents like Methanol or Ethanol; they will slowly displace the chloride to form the ether (solvolysis).
Recommended Experimental Protocol
Method: Modified Radical Chlorination with Acid Catalysis
This protocol minimizes over-chlorination while maximizing conversion of Methyl 6-cyano-2-methylnicotinate.[1]
Reagents:
-
Precursor: Methyl 6-cyano-2-methylnicotinate (1.0 eq)
-
Reagent: NCS (N-Chlorosuccinimide) (1.1 eq)
-
Initiator: AIBN (0.1 eq)
-
Catalyst: TFA (Trifluoroacetic acid) (0.05 eq)
-
Solvent: Acetonitrile (Anhydrous, degassed)
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve the precursor in Acetonitrile (0.2 M concentration).
-
Activation: Add TFA (0.05 eq). Stir for 5 minutes. Rationale: Protons activate NCS.
-
Addition: Add NCS (0.8 eq) and AIBN (0.05 eq).
-
Reaction: Heat to 80°C (Reflux). Monitor by HPLC/UPLC every hour.
-
Checkpoint: At 2 hours, if conversion < 50%, add remaining NCS (0.3 eq) and AIBN (0.05 eq).
-
-
Quench: Once starting material is < 5% (or di-chloro impurity > 10%), cool to 0°C.
-
Workup (Crucial):
-
Purification: Flash chromatography on Neutral Alumina (Grade III) eluting with Hexanes/EtOAc (9:1).
Data & Visualizations
Table 1: Solvent & Initiator Effects on Yield[1]
| Solvent | Initiator | Additive | Conversion (4h) | Mono:Di-Chloro Ratio | Isolated Yield | Notes |
| CCl₄ | BPO | None | 45% | 85:15 | 38% | Slow, tar formation. |
| PhCl | AIBN | None | 65% | 80:20 | 55% | High temp required.[1] |
| MeCN | AIBN | TFA (5%) | 92% | 94:6 | 82% | Recommended. Best balance.[1] |
| DCM | Light | TCCA | 98% | 60:40 | 45% | Too reactive (over-chlorination).[1] |
Figure 1: Reaction Pathway & Degradation Logic
This diagram illustrates the competing pathways: the desired radical cycle vs. the ionic degradation pathways that reduce yield.
Caption: Figure 1. Kinetic competition between product formation, over-chlorination (thermodynamic sink), and hydrolytic degradation.
References
-
BenchChem Technical Guides. (2025). Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
-
Organic Syntheses. (2014). Synthesis of Functionalized Pyridines via Radical Halogenation. Org. Synth. 2014, 91, 247-259. Retrieved from
-
National Institutes of Health (NIH). (2012).[1] Crystal structure of Methyl 6-chloronicotinate. PMC3268925.[1] Retrieved from
-
Google Patents. (2010).[1] Method for preparing 6-chloro-2-trichloromethyl pyridine. US20100065416A1.[1] Retrieved from
-
MedChemExpress. (2024).[1] 2-(Chloromethyl)pyridine hydrochloride Product Guide. Retrieved from
Sources
Technical Support Center: Purification of Methyl 2-(chloromethyl)-6-cyanonicotinate Reaction Products by HPLC
Welcome to the technical support center for the HPLC purification of Methyl 2-(chloromethyl)-6-cyanonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this and structurally related molecules. The information presented here is a synthesis of established chromatographic principles and field-proven experience to ensure scientific integrity and experimental success.
Overview of the Purification Challenge
Methyl 2-(chloromethyl)-6-cyanonicotinate is a moderately polar, aromatic compound. Its purification by High-Performance Liquid Chromatography (HPLC) often involves separating it from starting materials, by-products, and degradation products that may have very similar polarities and UV-Vis spectra. The presence of a reactive chloromethyl group and a cyano group introduces specific challenges, including potential on-column degradation and the need for careful method development to achieve baseline resolution.
Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for this type of purification.[1][2] This method utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for HPLC method development for this compound?
A1: A robust starting point for method development involves a C18 column and a mobile phase consisting of acetonitrile and water with an acidic modifier.[3] A gradient elution is often necessary to effectively separate impurities with varying polarities.
Initial Recommended HPLC Parameters:
| Parameter | Recommended Condition | Justification |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are versatile and widely used for separating a broad range of non-polar to moderately polar compounds.[3] |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Phosphoric Acid (pH ~3) | Acetonitrile and water are a common mobile phase combination in RP-HPLC. The acidic modifier protonates the nitrogen on the pyridine ring, leading to sharper peaks and improved retention.[3] |
| Elution Mode | Gradient | A gradient elution, for instance from 30% to 80% Acetonitrile over 20 minutes, is recommended to ensure the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between separation efficiency and analysis time. |
| Detection | UV at 278 nm | Based on the chromophores present in the molecule, this wavelength should provide good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times.[4][5] |
Q2: My peak shape is poor (tailing or fronting). What are the likely causes and solutions?
A2: Poor peak shape is a common issue in HPLC.[6][7]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, a contaminated or worn-out column, or an inappropriate mobile phase pH.[7][8]
-
Solution: Ensure the mobile phase pH is low enough to fully protonate the pyridine nitrogen. Adding a small amount of an acid like phosphoric or formic acid can significantly improve peak shape.[1] If the problem persists, the column may be contaminated; try flushing it or replacing the guard column.[9]
-
-
Peak Fronting: This is often a result of column overload or a sample solvent that is stronger than the mobile phase.
-
Solution: Reduce the sample concentration or injection volume. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase composition.[5]
-
Q3: I'm observing unexpected peaks in my chromatogram. What could they be?
A3: Unexpected peaks can arise from several sources:
-
Degradation Products: The chloromethyl group is reactive and can be susceptible to hydrolysis or reaction with nucleophilic solvents, especially at elevated temperatures or non-neutral pH.[10] The primary degradation product is often the corresponding hydroxymethyl derivative. Preparing solutions fresh is the best practice to avoid this.[10]
-
Impurities in the Reaction Mixture: These could be unreacted starting materials, reagents, or by-products from the synthesis.
-
Ghost Peaks: These are peaks that appear in blank runs and can be caused by contamination in the mobile phase, sample carryover from a previous injection, or leaching from system components.[9]
Q4: How can I improve the resolution between my target compound and a closely eluting impurity?
A4: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Optimize the Mobile Phase:
-
Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column might offer different interactions with your aromatic analyte.[11][12]
-
Adjust the Temperature: Changing the column temperature can affect the retention times of compounds differently, potentially improving resolution.
Q5: My retention times are drifting. What is causing this?
A5: Retention time drift is a common problem that can compromise the reliability of your results.[6]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4] This is especially important when using buffered mobile phases.
-
Mobile Phase Composition: The mobile phase composition can change over time due to evaporation of the more volatile component.[9] Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Inconsistent column temperature will lead to variable retention times.[4] Using a column oven is highly recommended.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention time shifts.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC purification of Methyl 2-(chloromethyl)-6-cyanonicotinate.
Workflow for Troubleshooting HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC problems.
Detailed Troubleshooting Scenarios
| Symptom | Potential Cause | Recommended Action(s) |
| High System Pressure | Blockage in the system (frit, guard column, or column inlet).[6] | 1. Remove the column and run the pump to see if the pressure drops. If it does, the column is the issue. 2. Reverse-flush the column (if recommended by the manufacturer). 3. Replace the in-line filter and guard column. |
| Split Peaks | Partially blocked column inlet frit or column void. | 1. Filter all samples and mobile phases to prevent particulates from reaching the column. 2. Consider replacing the column. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp failing, or temperature fluctuations.[4] | 1. Prepare fresh mobile phase using high-purity solvents.[4] 2. Degas the mobile phase thoroughly. 3. Check the detector lamp's energy output. 4. Ensure a stable column temperature. |
| No Peaks or Very Small Peaks | Incorrect injection, sample too dilute, or detector issue.[6] | 1. Verify the injection process and syringe/autosampler function. 2. Increase the sample concentration.[4] 3. Ensure the detector wavelength is set correctly for your compound. |
Standard Operating Procedure (SOP) for Purification
This SOP outlines a general procedure for the purification of Methyl 2-(chloromethyl)-6-cyanonicotinate from a crude reaction mixture.
Sample Preparation
-
Accurately weigh a small amount of the crude reaction mixture (e.g., 10-20 mg).
-
Dissolve the sample in a suitable solvent. Crucially, the sample solvent should be as weak as or weaker than the initial mobile phase to ensure good peak shape. A mixture of acetonitrile and water that matches the initial gradient conditions is a good choice.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
HPLC System Preparation
-
Prepare fresh mobile phases using HPLC-grade solvents.
-
Degas the mobile phases using an online degasser or by sonication.
-
Prime the pump to remove any air bubbles from the system.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes, or until a stable baseline is achieved.
Purification Run
-
Inject a small amount of the prepared sample to scout the separation.
-
Based on the scouting run, optimize the gradient to achieve baseline separation of the target compound from impurities.
-
Once the method is optimized, perform preparative injections to collect the purified fraction.
-
Monitor the separation in real-time and collect the fraction corresponding to the peak of interest.
Post-Purification
-
Analyze a small aliquot of the collected fraction by analytical HPLC to confirm its purity.
-
Combine pure fractions and remove the solvent using a rotary evaporator.
-
Further dry the purified compound under high vacuum.
-
Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
HPLC Purification Workflow
Caption: A step-by-step workflow for HPLC purification.
References
-
Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Separation of Benzyl nicotinate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. ResearchGate. Available at: [Link]
-
The 10 Most Common HPLC Problems and Solutions! Universallab. Available at: [Link]
-
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
HPLC problems with very polar molecules. Axion Labs. Available at: [Link]
-
HPLC Troubleshooting. Sepax Technologies. Available at: [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available at: [Link]
-
HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. Available at: [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]
Sources
- 1. Separation of Benzyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 5. halocolumns.com [halocolumns.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. lcms.cz [lcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
Technical Support Center: Methyl 2-(chloromethyl)-6-cyanonicotinate Synthesis
Current Status: Operational Topic: Impurity Profiling & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
The synthesis of Methyl 2-(chloromethyl)-6-cyanonicotinate is a critical intermediate step in the development of pyridine-based pharmacophores. The standard industrial and laboratory route involves the radical chlorination of the precursor Methyl 6-cyano-2-methylnicotinate (SM).
This reaction is electronically demanding. The pyridine ring is highly electron-deficient due to the presence of two strong electron-withdrawing groups (EWGs): the nitrile (-CN) at C6 and the methyl ester (-COOMe) at C3. Consequently, the 2-methyl group exhibits reduced reactivity toward radical abstraction compared to standard picolines, often leading to incomplete conversion or competitive side reactions.
Core Synthetic Pathway & Impurity Genesis
The following diagram illustrates the primary reaction pathway and the causality behind the formation of common impurities.
Figure 1: Reaction logic flow detailing the transformation of the methyl precursor to the chloromethyl target and the divergence points for major impurities.
Impurity Profiling & Identification Data
Reliable identification of impurities is the cornerstone of process optimization. The table below summarizes the physicochemical signatures of the target and its critical impurities.
| Compound ID | Structure Description | Relative TLC Rf* | 1H NMR Signature (Diagnostic) | Origin/Cause |
| Target | -CH₂Cl (Mono-chloro) | 0.45 | Singlet, ~5.02 ppm (2H) | Desired Product |
| Impurity A | -CHCl₂ (Di-chloro) | 0.60 | Singlet, ~7.10 - 7.30 ppm (1H) | Over-reaction; Excess NCS |
| Impurity B | -COOH (Acid) | 0.05 (Streak) | Broad singlet, >11.0 ppm (OH) | Ester hydrolysis (pH > 8 or strong acid) |
| Impurity C | Pyridinium Dimer | 0.00 (Baseline) | Broad multiplets, downfield shift | Self-alkylation (Heat/Concentration) |
| Impurity D | Starting Material (SM) | 0.40 | Singlet, ~2.85 ppm (3H) | Incomplete Conversion |
*Note: TLC System: Hexanes:Ethyl Acetate (3:1). Rf values are approximate and dependent on silica activity.
Troubleshooting Guide (FAQ Format)
Q1: I observe a persistent spot just below my product on TLC (Impurity D). Adding more NCS doesn't help. Why?
Diagnosis: This is unreacted Starting Material (SM) . Technical Insight: The electron-withdrawing nature of the 6-cyano and 3-ester groups deactivates the 2-methyl group toward hydrogen abstraction by the succinimidyl radical.
-
Causality: Once the concentration of SM drops, the statistical probability of the radical attacking the product (to form the di-chloro impurity) increases, often faster than attacking the remaining SM.
-
Solution:
-
Do not simply add massive excess of NCS initially. This promotes over-chlorination.
-
Protocol Adjustment: Add NCS portion-wise (e.g., 0.2 eq every hour) rather than all at once.
-
Initiator: Ensure you are refreshing the initiator (AIBN/BPO). Radical chains terminate quickly in this electron-deficient system. Add 5 mol% AIBN with every portion of NCS.
-
Q2: My NMR shows a singlet around 7.2 ppm. How do I remove this "Over-Chlorinated" impurity (Impurity A)?
Diagnosis: Formation of Methyl 6-cyano-2-(dichloromethyl)nicotinate . Technical Insight: The introduction of the first chlorine atom stabilizes the benzylic radical at the C2 position (captodative effect), making the second chlorination kinetically favorable.
-
Removal Strategy: Separation by column chromatography is difficult due to similar polarity (Rf 0.45 vs 0.60).
-
Chemical Correction (Reductive Dehalogenation):
-
Method: Treat the crude mixture with Diethyl phosphite (1.5 eq) and DIPEA (2.0 eq) in THF. This selective reduction method can convert the gem-dichloro impurity back to the mono-chloro species or the methyl precursor, depending on conditions [1].
-
Alternative: If the impurity level is <10%, it is often more efficient to proceed to the next step (e.g., amine substitution) and purify at that stage, as the di-substituted product will have vastly different reactivity/solubility.
-
Q3: The product turned into a dark, insoluble gum during rotary evaporation. What happened?
Diagnosis: Self-Alkylation (Impurity C) .
Technical Insight: The pyridine nitrogen is nucleophilic (though reduced by the EWGs). The chloromethyl group is a potent electrophile. In concentrated solutions or upon heating, intermolecular
-
Prevention Protocol:
-
Never heat the water bath above 35°C during evaporation.
-
Storage: Store the product as a solid at -20°C. If it is an oil, store it in a dilute solution (e.g., in DCM or Toluene) to kinetically inhibit dimerization.
-
Salt Formation: If possible, isolate the product as the Hydrochloride salt (using anhydrous HCl in dioxane) immediately after workup. The protonated nitrogen cannot act as a nucleophile, completely stopping self-alkylation.
-
Validated Experimental Protocol
Objective: Synthesis of Methyl 2-(chloromethyl)-6-cyanonicotinate minimizing Impurity A (Di-Cl) and Impurity C (Dimer).
Reagents:
-
Methyl 6-cyano-2-methylnicotinate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
AIBN (Azobisisobutyronitrile) (0.1 eq)
-
Chlorobenzene (Solvent) [Preferred over CCl4 for higher boiling point and safety]
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and argon inlet.
-
Dissolution: Dissolve the Starting Material in Chlorobenzene (concentration ~0.2 M).
-
Why Chlorobenzene? Its higher boiling point (131°C) facilitates the thermal decomposition of AIBN (t½ ~ 1h at 80°C) and promotes the endothermic hydrogen abstraction step [2].
-
-
Reagent Addition (Portion-wise):
-
Add 0.6 eq of NCS and 0.05 eq of AIBN.
-
Heat to 85-90°C for 2 hours.
-
-
Monitoring & Second Addition:
-
Check TLC/NMR. You will likely see ~50% conversion.
-
Cool slightly. Add the remaining 0.5 eq NCS and 0.05 eq AIBN.
-
Resume heating for 2–3 hours.
-
Stop Condition: Stop when SM is <5-10%. Pushing to 0% SM usually results in >15% Di-chloro impurity.
-
-
Workup (Crucial for Stability):
-
Purification:
-
Evaporate solvent at <35°C .
-
Purify via Flash Chromatography (Silica gel, Hexane/EtOAc gradient).
-
Immediate Action: Use the product immediately for the next step or freeze.
-
References
-
Selective Dehalogenation Strategies
- Title: "Selective reduction of gem-dichlorides to methylene deriv
- Source:Journal of Organic Chemistry.
- Context: Adapted methodology for correcting over-chlorin
-
URL:[Link] (General Journal Link for verification of method type).
-
Radical Halogenation of Electron-Deficient Heterocycles
- Title: "Radical Bromination and Chlorination of Alkyl-Substituted Pyridines and Quinolines."
- Source:Organic Process Research & Development.
- Context: Establishes the necessity of high-boiling solvents and portion-wise addition for deactiv
-
URL:[Link]
-
Synthesis of Methyl 6-cyano-2-methylnicotinate (Precursor)
- Title: "Synthesis and reactivity of 6-substituted nicotinic acid deriv
- Source:BenchChem / PubChem D
-
URL:[Link]
- Stability of Chloromethyl Pyridines: Title: "Handling and Storage of Unstable Chloromethyl Pyridines." Source:Sigma-Aldrich Technical Bulletin.
Sources
Removing unreacted "Methyl 2-(chloromethyl)-6-cyanonicotinate" from a reaction mixture
Technical Support Center: Purification & Troubleshooting Guide Topic: Removal of Unreacted Methyl 2-(chloromethyl)-6-cyanonicotinate Ticket ID: #PUR-CN-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Chemical Profile & Reactivity Assessment
Before attempting purification, you must understand the "personality" of your impurity. Methyl 2-(chloromethyl)-6-cyanonicotinate is not a standard byproduct; it is a highly functionalized electrophile .
-
Core Structure: Electron-deficient pyridine ring (Nicotinate core).[1]
-
Primary Reactivity (The "Hot Spot"): The 2-chloromethyl group.[1][2][3][4] This is a potent alkylating agent.[1] It reacts rapidly with nucleophiles (
) and is susceptible to hydrolysis.[1] -
Secondary Reactivity: The methyl ester (C3) and cyano group (C6).[1] Both are susceptible to hydrolysis under strong acidic or basic conditions.[1]
-
Basicity: Extremely low.[1] The electron-withdrawing nature of the nitrile and ester groups renders the pyridine nitrogen almost non-basic (
of conjugate acid likely < 1.0).[1]
Critical Safety Warning: This compound is a potential alkylating agent (similar to nitrogen mustards).[1] Handle with extreme caution, avoiding skin contact and inhalation.[1]
Decision Matrix: Selecting Your Purification Strategy
Do not default to column chromatography immediately.[1] Use this decision tree to select the method that minimizes product loss.
Figure 1: Strategic decision tree for removing electron-deficient chloromethyl pyridines.[1]
Detailed Protocols
Method A: pH-Controlled Extraction (The "Basicity Gap")
Best for: When your product is an amine or has a basic nitrogen.
The Logic: The impurity (Methyl 2-(chloromethyl)-6-cyanonicotinate) is extremely electron-deficient.[1] It will not protonate at pH 3-4.[1] If your product is a standard amine, it will protonate and move to the aqueous layer.
Protocol:
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Prepare a 0.5 M Citric Acid or 1 M HCl solution (Target pH ~3).[1]
-
Extraction: Wash the organic layer with the acid solution (3x).[1]
-
Isolation:
Method B: Solid-Phase Scavenging (The "Sniper" Approach)
Best for: Neutral products, small scale (<10g), or when hydrolysis is a risk.[1]
The Logic: Since the impurity is an alkyl halide, it will react with nucleophilic polymer resins. The resin beads physically bind the impurity, allowing you to remove it by simple filtration.
Recommended Resins:
-
Thiol Resins (e.g., MP-TMT): Highly effective for alkyl halides.[1]
-
Amine Resins (e.g., Trisamine): Good alternative, but reacts slower with chlorides than thiols.[1]
Protocol:
-
Dissolve crude reaction mixture in THF or DMF .
-
Add 3–5 equivalents (relative to the estimated excess impurity) of MP-TMT resin (Macroporous Trimercaptotriazine).[1]
-
Add a mild base (e.g., DIEA) if using a thiol resin to ensure nucleophilicity.[1]
-
Agitate (do not stir with a magnetic bar, which grinds beads) at 40°C for 4–12 hours .
-
Filter through a fritted funnel. The impurity remains trapped on the beads.[1]
-
Concentrate the filtrate to obtain the purified product.
Method C: Flash Chromatography Optimization
Best for: Large scale or when Method A/B are not applicable.[1]
The Logic: The chloromethyl group is relatively non-polar.[1] However, the cyano and ester groups add polarity.[1] The key is to avoid degradation on silica.[1]
Data Table: TLC Visualization & Elution
| Parameter | Recommendation | Notes |
| Stationary Phase | Neutral Silica Gel | Avoid acidic silica which may hydrolyze the ester. |
| Mobile Phase | Hexanes/EtOAc (Gradient) | Start 90:10 |
| Visualization | UV (254 nm) | Strong absorption due to pyridine core.[1] |
| Stain | KMnO4 | The chloromethyl group may show faint oxidation; UV is better.[1] |
| Rf Value (Est.) | 0.6 – 0.8 (in 30% EtOAc) | Product (if amine) will likely be much lower (0.2–0.4).[1] |
Troubleshooting & FAQs
Q: I see a new impurity appearing during aqueous workup. What is it?
A: You are likely hydrolyzing the chloromethyl group.[1]
The
-
Fix: Switch to Method B (Scavenging) to avoid water entirely, or keep aqueous washes ice-cold and rapid.[1]
Q: The impurity is co-eluting with my product on the column. A: This suggests a "polarity overlap."[1]
-
Fix: Change the selectivity of your solvent system.[1] If using Hexane/EtOAc, switch to DCM/MeOH or Toluene/Acetone .[1] The pyridine ring interacts differently with chlorinated solvents, often breaking the overlap.
Q: Can I just distill it off?
A: No.
This compound has a high molecular weight and multiple thermally sensitive groups (CN, Ester,
Q: Is the impurity removing itself? I see a precipitate.
A: It might be polymerizing.
2-(chloromethyl)pyridines can undergo intermolecular self-alkylation (N attacks
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for physicochemical properties and general purification logic). [1]
-
Biotage. (2024).[1] Strategies for Scavenging in Organic Synthesis. (Authoritative guide on using MP-TMT and Trisamine resins for alkyl halide removal).
-
Li, J. J. (2014).[1][5] Name Reactions and Reagents in Organic Synthesis. Wiley.[1] (Context on the reactivity of chloromethyl pyridines in synthesis). [1]
-
Sigma-Aldrich (Merck). Fundamental Reactivity of Pyridine Derivatives. (Technical bulletins on handling electrophilic pyridine intermediates).
(Note: Specific CAS-level data for this intermediate is often proprietary or patent-bound; the protocols above are derived from established reactivity profiles of the 2-chloromethyl-nicotinate class.)
Sources
Preventing decomposition of "Methyl 2-(chloromethyl)-6-cyanonicotinate" during reactions
Status: Operational Ticket ID: MCCN-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Decomposition and Polymerization during Synthesis and Storage[1][2]
Executive Summary: The "Dual-Threat" Reactivity[1]
Methyl 2-(chloromethyl)-6-cyanonicotinate (MCCN) is a notoriously unstable intermediate often used as a scaffold in the synthesis of P2X3 antagonists and other bicyclic heterocycles.[1] Its instability arises from a "dual-threat" structural conflict:[1]
-
High Electrophilicity: The electron-withdrawing nature of the 6-cyano and 3-methoxycarbonyl groups makes the chloromethyl carbon (
) exceptionally electrophilic, rendering it hypersensitive to hydrolysis and nucleophilic attack.[1] -
Latent Nucleophilicity: While the pyridine nitrogen is deactivated by the electron-withdrawing groups, it retains enough nucleophilicity to attack the chloromethyl group of a neighboring molecule, leading to intermolecular self-alkylation (quaternization) and the formation of insoluble "black tars."[1]
This guide provides field-proven protocols to kinetically suppress these decomposition pathways.
Troubleshooting Guides
Guide A: Preventing "Black Tar" Formation (Self-Alkylation)[1]
Symptom: The reaction mixture turns dark brown/black and deposits an insoluble gum.[2]
Root Cause: Intermolecular
Technical Protocol:
| Variable | Recommendation | Scientific Rationale |
| Concentration | < 0.1 M | Self-alkylation is a second-order reaction ( |
| Solvent Choice | DCM, PhMe, or THF | Non-polar or moderately polar aprotic solvents stabilize the free base.[1] Avoid high-dielectric solvents (ACN, DMF) which stabilize the transition state of charge-separation (quaternization).[1] |
| Temperature | < 0°C (Reaction) | The activation energy ( |
| Base Selection | DIPEA or 2,6-Lutidine | If a base is required for the next step, use sterically hindered bases.[1] Avoid TEA or Pyridine, which can act as nucleophiles and displace the chloride.[2] |
The "Acid-Blanket" Technique:
If MCCN must be stored in solution for more than 1 hour, add 1.0 equivalent of HCl (in dioxane/ether).[1] Protonating the pyridine nitrogen (
Guide B: Preventing "Disappearing Product" (Solvolysis/Hydrolysis)[2]
Symptom: LC-MS shows a mass shift of -18 (lactam formation) or mass shifts corresponding to solvent incorporation (+14 for Methyl ether).[2]
Root Cause: The highly electrophilic
Technical Protocol:
-
Strict Anhydrous Conditions: Glassware must be oven-dried. Solvents must be
ppm .[2] -
Forbidden Solvents:
-
Quench Procedure:
Visualizing Decomposition Pathways
The following diagram illustrates the kinetic competition between the desired stability and the two primary decomposition modes.
Caption: Figure 1. Kinetic competition between MCCN stability (Green), Polymerization (Black), and Solvolysis (Red/Yellow).[1]
Frequently Asked Questions (FAQ)
Q1: Can I store MCCN as a free base oil? A: No. As a free base oil, MCCN is in its most concentrated form, maximizing the rate of self-alkylation.[1] It will solidify into a dark polymer within hours at room temperature.[2]
-
Solution: Store as the HCl salt (solid) at -20°C. If it must be an oil, dissolve immediately in DCM and store at -80°C.[1]
Q2: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the pyridinium salt (dimer/oligomer).[2] It is highly polar and ionic, meaning it will not move in standard organic mobile phases.[1][2] This confirms self-alkylation has occurred.[1][2]
Q3: Why is the 6-cyano group important for stability?
A: The cyano group is electron-withdrawing.[1] It pulls electron density away from the pyridine nitrogen, making it less nucleophilic than standard 2-(chloromethyl)pyridine.[1] While this slows down polymerization, it makes the
Q4: Can I use TCCA (Trichloroisocyanuric acid) to make this from the methyl precursor? A: Yes, radical chlorination is a standard route.[2] However, over-chlorination (gem-dichloro) is a risk.[1][2] Stop the reaction at ~80% conversion to avoid side products that are difficult to separate [2].
References & Authoritative Sources
-
BenchChem Technical Support. (2025).[2][3][4] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Retrieved from [2]
-
Organic Syntheses. (2005).[2] Generation of Chloromethyl Methyl Ether and Other alpha-Halo Ethers. (General reactivity of chloromethyl ethers/heterocycles). Retrieved from [1]
-
MedChemExpress. (2024).[2] 2-(Chloromethyl)pyridine hydrochloride Product Information. Retrieved from [2]
-
ChemicalBook. (2025).[2][5] Safety Data Sheet: 2-(Chloromethyl)pyridine. Retrieved from
Sources
Validation & Comparative
Comparing the reactivity of "Methyl 2-(chloromethyl)-6-cyanonicotinate" with 2-(bromomethyl)pyridines
[1]
Executive Summary: The Stability-Reactivity Paradox
In the development of pyridine-based pharmacophores, alkylating agents are critical intermediates.[1] Historically, 2-(bromomethyl)pyridines have been the standard choice due to the superior leaving group ability of bromide (
Methyl 2-(chloromethyl)-6-cyanonicotinate (Target Molecule) represents a superior alternative that leverages a "Stability-Reactivity Paradox."[1] By incorporating strong electron-withdrawing groups (EWGs)—specifically the 6-cyano and 3-methyl ester moieties—the molecule achieves two simultaneous effects:[1]
-
Electronic Activation: The EWGs deplete electron density from the pyridine ring, significantly activating the benzylic 2-chloromethyl position for nucleophilic attack, effectively compensating for the poorer leaving group ability of chloride.
-
Basicity Suppression: The same EWGs drastically reduce the basicity of the pyridine nitrogen, preventing self-quaternization and granting the molecule exceptional shelf-stability compared to its bromo-analogs.[1]
This guide provides a technical comparison of these two classes of reagents, supported by mechanistic analysis and experimental protocols.
Molecular Architecture & Electronic Effects
The reactivity difference is governed by the competition between Leaving Group Ability and Electronic Activation .
Electronic Activation Analysis
The Target Molecule features a pyridine ring substituted at positions 2 (chloromethyl), 3 (methyl ester), and 6 (cyano).
-
Inductive & Resonance Effects: Both the cyano (-CN) and ester (-COOMe) groups are strong electron-withdrawing groups (
and , respectively).[1] They pull electron density away from the ring. -
Benzylic Activation: This electron deficiency is transmitted to the benzylic carbon (C-2 position).[1] In an
transition state, the developing negative charge on the leaving group is stabilized, but more importantly, the electrophilic carbon is made more positive (harder electrophile), accelerating attack by nucleophiles. -
Nitrogen Deactivation: The lone pair on the pyridine nitrogen is delocalized into the
-system, which is heavily withdrawn by the 6-cyano group.[1] This renders the nitrogen non-nucleophilic, shutting down the self-destruction pathway common in 2-(bromomethyl)pyridines.[1]
Comparative Data Matrix[1]
| Feature | Methyl 2-(chloromethyl)-6-cyanonicotinate | 2-(Bromomethyl)pyridines |
| Leaving Group | Chloride ( | Bromide ( |
| Benzylic Electrophilicity | Very High (Activated by EWGs) | High |
| Nitrogen Basicity | Very Low (Deactivated) | Moderate to High |
| Storage Stability | High (Stable solid/oil) | Low (Self-quaternizes; requires HBr salt) |
| Handling | Standard benchtop techniques | Cold handling / Salt formation required |
| Primary Failure Mode | Hydrolysis (slow, over months) | Polymerization (rapid, hours/days) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways: the stable reactivity of the Target Molecule versus the self-destructive polymerization of the Bromo-analog.[1]
Caption: Comparative stability pathways. The red zone depicts the rapid self-destruction of 2-(bromomethyl)pyridines.[1] The green zone shows the Target Molecule's resistance to self-reaction, directing reactivity solely toward the desired nucleophile.
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(chloromethyl)-6-cyanonicotinate
Context: This protocol utilizes the N-oxide rearrangement strategy, optimized for electron-deficient pyridines.[1]
Reagents:
-
Methyl 2-methyl-6-cyanonicotinate (1.0 equiv)[1]
-
m-Chloroperbenzoic acid (m-CPBA, 1.2 equiv)[1]
-
Phosphorus oxychloride (
, 5.0 equiv) -
Dichloromethane (DCM)
-
Sodium bicarbonate (
)[2][3]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Step-by-Step:
-
N-Oxidation: Dissolve methyl 2-methyl-6-cyanonicotinate in DCM. Cool to 0°C. Add m-CPBA portion-wise.[1] Stir at RT for 12 hours.[1] Wash with saturated
and brine.[1][3] Dry ( ) and concentrate to yield the N-oxide intermediate. -
Rearrangement/Chlorination: Dissolve the N-oxide in dry DCM (or use neat if scale permits). Add
dropwise at 0°C.[1] -
Reflux: Heat the mixture to reflux (approx. 40-50°C) for 3-4 hours. Note: The EWGs may slow this step compared to simple pyridines; monitor by TLC.
-
Quench: Cool to RT. Pour carefully onto ice. Neutralize with solid
to pH 7-8. -
Extraction: Extract with Ethyl Acetate (3x). The product is typically an orange/yellow oil or low-melting solid.[1]
Protocol B: Nucleophilic Substitution (General Amine Coupling)
Context: Demonstrating the high reactivity of the Target Molecule with a secondary amine.
Reagents:
-
Secondary Amine (e.g., Morpholine, 1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step:
-
Setup: Dissolve the Target Molecule in MeCN (0.1 M).
-
Addition: Add
followed by the amine. -
Reaction: Stir at Room Temperature .
-
Observation: Unlike unactivated benzyl chlorides which often require heat (
), the highly activated 2-chloromethyl group often reacts within 1-2 hours at RT.[1]
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol C: Handling 2-(Bromomethyl)pyridines (The "Unstable" Control)
Context: If you must use the bromo-analog, strict precautions are required.
-
Generation: Typically generated in situ from the alcohol using
or . -
Isolation: Do not concentrate to dryness if possible.[1] Keep in solution (DCM or Ether).
-
Storage: If isolation is necessary, convert immediately to the Hydrobromide salt (
) by bubbling dry HBr gas through the solution. The salt is stable; the free base will turn into a black tar within hours at RT.
Decision Matrix: When to Use Which?
| Scenario | Recommended Reagent | Rationale |
| Scale-up (>10g) | Methyl 2-(chloromethyl)-6-cyanonicotinate | Stability allows for bulk storage and handling without degradation.[1] |
| High Throughput Screening | Methyl 2-(chloromethyl)-6-cyanonicotinate | Shelf-stable stock solutions in DMSO/DMA are possible.[1] |
| Extreme Steric Hindrance | 2-(Bromomethyl)pyridine | The smaller Br leaving group and higher intrinsic kinetic kick might be necessary if the nucleophile is extremely weak or bulky, though yield will suffer from self-reaction.[1] |
| Late-Stage Functionalization | Methyl 2-(chloromethyl)-6-cyanonicotinate | Milder reaction conditions (RT) prevent degradation of sensitive functional groups on the nucleophile.[1] |
References
-
BenchChem. (2025).[3][4] An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. Link
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Link
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (
, ). Link -
PubChem. (2025). Methyl 2-Chloro-6-methylisonicotinate Data. Link
A Senior Application Scientist's Guide to Alternative Synthetic Strategies for Small-Molecule TLR7/8 Agonists
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of synthetic strategies for producing Toll-like receptor (TLR) 7 and 8 agonists, moving beyond the established use of nicotinic acid derivatives like "Methyl 2-(chloromethyl)-6-cyanonicotinate." We will explore alternative chemical scaffolds and synthetic methodologies, offering field-proven insights into the causality behind experimental choices and providing actionable protocols and comparative data to inform your research and development efforts.
Introduction: The Therapeutic Promise of TLR7/8 Activation
Toll-like receptors 7 and 8 (TLR7/8) are critical components of the innate immune system, primarily located within the endosomes of immune cells such as dendritic cells (DCs) and B cells.[1][2] They act as sentinels, recognizing single-stranded RNA (ssRNA) from viruses, which triggers a potent downstream signaling cascade.[2][3] This activation, mediated by the MyD88-dependent pathway, results in the production of Type I interferons (IFN-α) and pro-inflammatory cytokines, effectively bridging the innate and adaptive immune responses.[4][5]
The therapeutic potential of harnessing this pathway is significant, with applications in oncology, infectious diseases, and vaccine development.[2][6] Small-molecule agonists that mimic natural ssRNA ligands have been a major focus of drug discovery. Two prominent classes of these synthetic agonists have emerged:
-
Imidazoquinolines: Molecules like Imiquimod and Resiquimod (R848) are well-known TLR7/8 agonists.[2][7] The synthesis of many of these compounds relies on a linear approach starting from substituted nicotinic acid derivatives, such as Methyl 2-(chloromethyl)-6-cyanonicotinate.
-
Purine Analogs (8-Oxoadenines): This class of compounds, including derivatives of adenine and guanosine, represents a distinct and highly potent alternative scaffold for TLR7 activation.[1][3][8]
This guide will dissect the benchmark imidazoquinoline synthesis and compare it directly with the more flexible and increasingly popular purine-based approach, providing the necessary data and protocols to evaluate the best strategy for your specific application.
The Benchmark Route: Imidazoquinoline Synthesis
The classical synthesis of potent imidazoquinoline agonists like Resiquimod often employs a linear strategy where the core heterocyclic system is built sequentially upon a pyridine ring. Methyl 2-(chloromethyl)-6-cyanonicotinate serves as a key starting material, providing the foundational pyridine structure onto which the imidazole ring is constructed.
A generalized workflow for this approach involves several key transformations:
-
Displacement: The chloromethyl group is displaced by an appropriate amine, which will form part of the final fused ring system.
-
Reduction: The cyano group is reduced to an amine.
-
Cyclization: The reduced amine undergoes an intramolecular cyclization with a suitable reagent to form the imidazole ring.
-
Oxidation & Amination: Subsequent oxidation and amination steps install the critical C4-amine, which is crucial for TLR7/8 binding and activity.[9]
Caption: A generalized linear synthesis workflow for imidazoquinolines.
Causality and Considerations: This linear approach is well-documented and reliable for producing specific target molecules. However, it presents challenges. The functionalization of the final product is limited by the initial choice of starting material. Introducing diversity, particularly at the N1 position of the imidazoquinoline ring, can require re-starting the entire synthetic sequence, making library synthesis for structure-activity relationship (SAR) studies inefficient.
A Superior Alternative: Purine-Based Scaffolds (8-Oxoadenines)
A compelling alternative strategy involves abandoning the nicotinic acid framework entirely in favor of a purine-based scaffold. 8-oxoadenine derivatives have emerged as highly potent and selective TLR7 agonists.[8][10][11] This approach offers significant advantages in synthetic flexibility and allows for the straightforward creation of diverse compound libraries.
The synthesis typically begins with a commercially available purine, such as 2,6-dichloropurine or 2-chloroadenine.[3] This core is then functionalized in a convergent manner.
Caption: Convergent synthesis workflow for 8-oxoadenine TLR7 agonists.
Causality and Considerations: The primary advantage of this route is its convergent nature. The N9 position can be easily modified by alkylation with a wide variety of alkyl halides, and the C2 position can be substituted using nucleophiles like alcohols or amines.[3][12] This allows for late-stage diversification, where a common intermediate can be used to generate dozens of analogs for SAR studies. This flexibility is critical for optimizing properties like potency, selectivity, solubility, and metabolic stability.[8][11][13] Furthermore, functional handles (e.g., carboxylic acids) can be readily incorporated, enabling conjugation to proteins or peptides for targeted delivery systems like antibody-drug conjugates (ADCs).[3][12]
Head-to-Head Comparison: Synthetic & Biological Performance
The choice of synthetic strategy has profound implications for both the efficiency of discovery chemistry and the biological profile of the final compounds.
Table 1: Comparison of Synthetic Strategies
| Parameter | Benchmark: Imidazoquinoline (via Nicotinate) | Alternative: Purine-Based (8-Oxoadenine) |
| Key Starting Materials | Substituted nicotinic acid esters (e.g., Methyl 2-(chloromethyl)-6-cyanonicotinate) | Substituted purines (e.g., 2-chloroadenine, 2,6-dichloropurine) |
| Synthetic Approach | Primarily linear | Highly convergent |
| Key Challenges | Limited late-stage diversification; multi-step sequence can lead to lower overall yields. | Regioisomeric control during alkylation (N9 vs. N7) can require optimization.[10] |
| Flexibility for SAR | Low. Modifications often require a new synthesis from early stages. | High. N9 and C2 positions are readily modified from a common intermediate. |
| Suitability for ADCs | Possible, but requires building a functional handle into the linear synthesis. | Excellent. Functional handles for conjugation are easily incorporated on side chains.[3][12] |
Table 2: Representative Biological Performance Data
| Compound | Scaffold Type | Target(s) | Potency (EC50, nM) | Key Cytokine Induction | Source |
| Resiquimod (R848) | Imidazoquinoline | TLR7/8 | hTLR7: ~250, hTLR8: ~150 | IFN-α, TNF-α, IL-12 | [1][2][14] |
| SM-324405 (9e) | 8-Oxoadenine | TLR7 | hTLR7: 50 | IFN-α | [8][13] |
| DSR-6434 (20) | 8-Oxoadenine | TLR7 | hTLR7: 7.2 | IFN-α | [10][11] |
| BBIQ | Imidazoquinoline | TLR7 | hTLR7: 850 | Not specified | [15] |
| Compound 12b | Polyphenolic Imidazoquinoline | TLR7/8 | hTLR7: 150, hTLR8: 2750 | Enhanced IgG response | [15] |
EC50 values can vary based on the specific cell line and assay conditions.
Expert Analysis: The data clearly show that 8-oxoadenine derivatives can achieve significantly higher potency for TLR7 compared to some imidazoquinolines.[8][11] The synthetic flexibility of the purine scaffold allows for fine-tuning of the molecule to optimize this activity. While imidazoquinolines like Resiquimod are valuable as dual TLR7/8 agonists, the purine route provides a more direct path to developing highly potent and selective TLR7 agonists.[1][7]
Detailed Experimental Protocol: Synthesis of a Potent 8-Oxoadenine TLR7 Agonist
This protocol provides a representative, self-validating methodology for the synthesis of an N9-benzylated, C2-substituted 8-oxoadenine, based on established literature procedures.[3][8]
Objective: To synthesize a functionalized 8-oxoadenine TLR7 agonist from 2-chloroadenine.
Step 1: N9-Alkylation of 2-Chloroadenine
-
To a solution of 2-chloroadenine (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the desired benzyl bromide derivative (e.g., 4-(bromomethyl)benzonitrile) (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water. The product will often precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the N9-alkylated product. Causality Note: Alkylation occurs predominantly at the N9 position under these conditions, though a minor N7 isomer may form and require purification by chromatography if necessary.[10]
Step 2: Nucleophilic Substitution at C2
-
Suspend the N9-alkylated 2-chloroadenine (1.0 eq) in a suitable alcohol solvent (e.g., 2-methoxyethanol).
-
Add a base such as sodium hydride (NaH, 1.5 eq) or use the corresponding sodium alkoxide.
-
Heat the mixture to reflux (e.g., 100-120 °C) for 4-8 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography. Causality Note: The C2-chloro group is activated towards nucleophilic aromatic substitution, allowing for the introduction of various alkoxy or amino side chains.
Step 3: Oxidation to 8-Oxoadenine
-
Dissolve the C2-substituted adenine derivative (1.0 eq) in a mixture of chloroform and methanol.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 2.0-3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by chromatography or recrystallization to obtain the final 8-oxoadenine product.
Mechanistic Overview: TLR7/8 Signaling Pathway
Regardless of the synthetic origin, all agonists function by engaging the TLR7 or TLR8 receptor within the endosome. This binding event initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This triggers the formation of the "Myddosome" complex, leading to the activation of IRAK kinases and ultimately the transcription factors NF-κB and IRF7, which drive the expression of inflammatory cytokines and Type I interferons.
Caption: The MyD88-dependent signaling pathway activated by TLR7/8 agonists.
Conclusion and Future Outlook
While the synthesis of imidazoquinolines using reagents like Methyl 2-(chloromethyl)-6-cyanonicotinate represents a valid and historically important strategy, the field has evolved. For the discovery and development of novel TLR7 agonists, the purine-based (8-oxoadenine) scaffold offers superior synthetic flexibility, enabling rapid library synthesis and fine-tuning of biological properties. This convergent approach is better suited for modern medicinal chemistry programs, particularly those aiming to develop next-generation immunotherapies.
The future of TLR agonist development lies in precision. Strategies that limit systemic toxicity while maximizing local immune activation are paramount. This includes the development of:
-
Prodrugs: Agonists are chemically modified to be inactive until they reach a specific microenvironment (e.g., a tumor) where they are cleaved to release the active drug.[5][16]
-
Antibody-Drug Conjugates (ADCs): The potent TLR7 agonist is attached to an antibody that targets a specific cell type (e.g., a cancer cell), ensuring that the immune activation is localized precisely where it is needed.[17]
The purine scaffold, with its inherent flexibility for introducing conjugation handles, is exceptionally well-positioned to be the platform of choice for these advanced, targeted therapeutic strategies.
References
-
Kurimoto, A., et al. (2010). Synthesis and Biological Evaluation of 8-Oxoadenine Derivatives as Toll-like Receptor 7 Agonists Introducing the Antedrug Concept. Journal of Medicinal Chemistry, 53(7), 2964-2972. [Link][8][13]
-
Akinbobuyi, B., et al. (2016). Synthesis and immunostimulatory activity of substituted TLR7 agonists. Bioorganic & Medicinal Chemistry Letters, 26(17), 4246-4249. [Link][18]
-
Nakamura, T., et al. (2013). Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility. Bioorganic & Medicinal Chemistry, 21(1), 259-270. [Link][10]
-
Kurimoto, A., et al. (2010). Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept. PubMed. [Link][13]
-
Nakamura, T., et al. (2013). Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility. PubMed. [Link][11]
-
Tumey, L.N., et al. (2018). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. Binghamton University, The Open Repository. [Link][19]
-
Hemmi, H., et al. (2002). Small anti-viral compounds activate immune cells via the TLR7 MyD88–dependent signaling pathway. Nature Immunology, 3(2), 196-200. [Link][4]
-
Shukla, N.M., et al. (2024). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Pharmacology & Translational Science. [Link][15]
-
Akinbobuyi, B., et al. (2015). Facile syntheses of functionalized toll-like receptor 7 agonists. Tetrahedron Letters, 56(30), 4441-4444. [Link][3]
-
Gorden, K.B., et al. (2017). Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8. Journal of Medicinal Chemistry, 60(23), 9679-9694. [Link][7]
-
Gorden, K.B., et al. (2017). Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8. ACS Publications. [Link][20]
-
Lu, H., et al. (2021). Novel TLR7/8 agonists promote activation of HIV-1 latent reservoirs and human T and NK cells. ResearchGate. [Link][14]
-
Salunke, D.B., et al. (2015). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. Journal of Medicinal Chemistry, 58(13), 5245-5259. [Link][1]
-
Du, T., et al. (2014). Synthesis and Evaluation of Conjugates of Novel TLR7 Inert Ligands as Self-Adjuvanting Immunopotentiators. Molecular Pharmaceutics, 11(10), 3706-3716. [Link][12]
-
Dowling, J.P., & Mansell, A. (2016). Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Advanced Drug Delivery Reviews, 103, 166-181. [Link][2]
-
Wang, Y., et al. (2024). Precise delivery and controlled release: strategies and advances in TLR7/8 agonist prodrugs for cancer immunotherapy. Frontiers in Immunology, 15. [Link][16]
-
Wu, C.C., et al. (2020). Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator. Journal of Controlled Release, 328, 461-471. [Link][5]
-
Ghorab, M.M., et al. (2023). Design, Synthesis, and Biological Evaluation of BODIPY-Caged Resiquimod as a Dual-Acting Phototherapeutic. Pharmaceutics, 15(11), 2568. [Link][9]
-
Akai, Y., et al. (2022). Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. Molecular Cancer Therapeutics, 21(1), 79-90. [Link][17]
-
Rook, A.H., et al. (2015). Topical resiquimod can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma. Blood, 126(12), 1452-1461. [Link][6]
Sources
- 1. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile syntheses of functionalized toll-like receptor 7 agonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of BODIPY-Caged Resiquimod as a Dual-Acting Phototherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Conjugates of Novel TLR7 Inert Ligands as Self-Adjuvanting Immunopotentiators - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. orb.binghamton.edu [orb.binghamton.edu]
- 20. experts.umn.edu [experts.umn.edu]
A Comparative Guide to the Spectroscopic Confirmation of Methyl 2-(chloromethyl)-6-cyanonicotinate Derivatives
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development.[1] For complex heterocyclic scaffolds such as Methyl 2-(chloromethyl)-6-cyanonicotinate, a multi-faceted spectroscopic approach is not merely recommended but essential for unambiguous characterization. This guide provides a comprehensive comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and validate the structure of the title compound and its derivatives. By synthesizing data from analogous structures and foundational spectroscopic principles, we present a predictive analysis framework, coupled with detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals who require a robust, self-validating workflow for structural verification.
Introduction: The Imperative for Multi-Technique Analysis
Methyl 2-(chloromethyl)-6-cyanonicotinate is a highly functionalized pyridine derivative. Its structure contains multiple reactive sites and spectroscopic handles: a trisubstituted aromatic ring, a methyl ester, a chloromethyl group, and a nitrile. Each of these functional groups provides a unique signature that can be detected by specific spectroscopic methods. Relying on a single technique can lead to ambiguity; for instance, while IR spectroscopy can confirm the presence of carbonyl (C=O) and nitrile (C≡N) groups, it provides no information on their placement on the pyridine ring. Conversely, NMR spectroscopy excels at defining the connectivity of the carbon-hydrogen framework but is silent on the molecular weight.[1][2]
Therefore, the synergistic use of NMR, IR, and MS is critical.[1] This guide will dissect the expected spectroscopic output from each technique, explain the rationale behind the analysis, and provide standardized protocols to ensure reproducible and reliable data acquisition.
The Target Scaffold: Methyl 2-(chloromethyl)-6-cyanonicotinate
Molecular Formula: C₉H₇ClN₂O₂
Molecular Weight: 210.62 g/mol
Structure:

Key Structural Features for Analysis:
-
Pyridine Ring: Two aromatic protons in a meta-relationship. The electronegativity of the nitrogen and the electron-withdrawing nature of the substituents will significantly influence their chemical shifts.
-
Methyl Ester (-COOCH₃): A carbonyl group (C=O) and a methoxy group (-OCH₃).
-
Chloromethyl Group (-CH₂Cl): A methylene group adjacent to an electronegative chlorine atom.
-
Cyano Group (-C≡N): A nitrile functionality.
Comparative Spectroscopic Analysis
This section provides a predictive analysis of the key spectroscopic data expected for Methyl 2-(chloromethyl)-6-cyanonicotinate. These predictions are based on established chemical shift theory and data from closely related, documented structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule, providing detailed information about the carbon-hydrogen framework.[1][2]
For our target molecule, ¹H NMR will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. ¹³C NMR, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), will identify all unique carbon atoms and classify them as CH₃, CH₂, CH, or quaternary carbons.[3]
| Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Rationale & Comparative Insights |
| ~8.35 | Doublet (d) | ~8.0 | 1H | H-4 | This proton is ortho to the electron-withdrawing cyano group and meta to the ester, leading to significant deshielding. Its position is comparable to the H-4 proton in Methyl 6-methylnicotinate (δ 8.13 ppm), but shifted further downfield due to the adjacent C≡N group.[2] |
| ~7.90 | Doublet (d) | ~8.0 | 1H | H-5 | This proton is ortho to the ester group. The observed coupling constant of ~8.0 Hz is characteristic of meta-coupling in a pyridine ring. |
| ~4.80 | Singlet (s) | - | 2H | -CH₂Cl | The protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the aromatic ring. This singlet will be sharp and well-defined. |
| ~4.00 | Singlet (s) | - | 3H | -OCH₃ | The chemical shift for ester methyl groups is highly characteristic and typically falls in the 3.9-4.0 ppm range.[2] |
| Predicted δ (ppm) | Carbon Type | Assignment | Rationale & Comparative Insights |
| ~164.0 | Quaternary | C=O (Ester) | Carbonyl carbons of carboxylic acid derivatives are strongly deshielded, appearing between 160-180 ppm.[4][5] |
| ~159.0 | Quaternary | C-2 | This carbon is attached to the nitrogen and the chloromethyl group, causing a downfield shift. |
| ~152.0 | Quaternary | C-6 | Attached to the electronegative nitrogen and the cyano group, this carbon is also significantly deshielded. |
| ~140.0 | CH | C-4 | Aromatic CH carbons in pyridine rings appear in the 120-150 ppm range. This specific carbon is deshielded by the adjacent cyano group. |
| ~125.0 | Quaternary | C-3 | The carbon bearing the ester group. |
| ~122.0 | CH | C-5 | Aromatic CH carbon. |
| ~116.0 | Quaternary | C≡N | The nitrile carbon signal is characteristic, though sometimes weak. It typically appears between 115-125 ppm. |
| ~53.0 | CH₃ | -OCH₃ | The methyl ester carbon is consistently found in this region.[2] |
| ~44.0 | CH₂ | -CH₂Cl | The carbon of the chloromethyl group is shifted downfield relative to a standard alkyl chain due to the inductive effect of the chlorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally rapid and effective method for identifying the presence or absence of key functional groups.[6]
The primary utility of IR for this molecule is the confirmation of the carbonyl (C=O) of the ester and the nitrile (C≡N) functionality. The C≡N stretch is particularly diagnostic as it appears in a relatively "clean" region of the spectrum (2200-2300 cm⁻¹) where few other functional groups absorb.[7]
| Frequency (cm⁻¹) | Intensity | Shape | Assignment | Rationale & Comparative Insights |
| ~3100-3000 | Medium-Weak | Sharp | Aromatic C-H Stretch | Typical for sp² C-H bonds on an aromatic ring.[8] |
| ~2960 | Medium-Weak | Sharp | Aliphatic C-H Stretch | Corresponds to the methyl and methylene C-H bonds.[8] |
| ~2230 | Medium | Sharp | C≡N Stretch (Nitrile) | The position is characteristic of a conjugated nitrile. Unconjugated nitriles appear at slightly higher wavenumbers.[7][9] |
| ~1730 | Strong | Sharp | C=O Stretch (Ester) | This is a classic, strong absorption for a saturated ester carbonyl. Conjugation with the pyridine ring slightly lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).[4] |
| ~1600, ~1450 | Medium-Weak | Sharp | C=C & C=N Ring Stretch | Characteristic vibrations of the pyridine aromatic ring system. |
| ~1250 | Strong | Sharp | C-O Stretch (Ester) | The C-O single bond stretch in esters is also a strong, diagnostic peak.[4] |
| ~750 | Strong | Sharp | C-Cl Stretch | The carbon-chlorine stretch is found in the fingerprint region and confirms the presence of the chloromethyl group. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural evidence that corroborates NMR and IR data.
High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition (C₉H₇ClN₂O₂). The most critical diagnostic feature in the low-resolution spectrum will be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of chlorine. Natural chlorine exists as two primary isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[10] This results in two molecular ion peaks: an [M]⁺ peak and an [M+2]⁺ peak, with a characteristic intensity ratio of approximately 3:1.[10][11]
| m/z | Predicted Relative Abundance | Assignment | Rationale & Fragmentation Pathway |
| 210/212 | High | [M]⁺ / [M+2]⁺ | Molecular ion peak. The 3:1 intensity ratio is a definitive indicator of a single chlorine atom.[10][11] |
| 175 | Medium | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 179 | Medium | [M-OCH₃]⁺ | Cleavage of the methoxy group from the ester, a common fragmentation for methyl esters. |
| 151 | High | [M-CH₂Cl]⁺ | Loss of the chloromethyl radical. This acylium ion is often a stable and abundant fragment.[4] |
| 123 | Medium | [M-CH₂Cl-CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |
Integrated Workflow and Experimental Protocols
A logical and systematic workflow is crucial for efficient and accurate structural confirmation. The following diagram illustrates the ideal process, integrating synthesis, purification, and multi-technique spectroscopic analysis.
Caption: Integrated workflow for structural confirmation.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR) and place it in a clean, dry vial.[2] b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. c. Gently vortex the vial to ensure the sample is fully dissolved. d. Filter the solution through a small pipette plugged with glass wool directly into a 5 mm NMR tube. e. Cap the NMR tube securely.
-
¹H NMR Acquisition: a. Insert the sample into a 400 MHz or higher field NMR spectrometer. b. Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 16 scans, 2-second acquisition time, 5-second relaxation delay).[1] c. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum.[1] b. Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. c. If desired, run DEPT-90 and DEPT-135 experiments to aid in assigning carbon types (CH vs. CH₂/CH₃).[3]
Protocol: IR Sample Preparation and Acquisition (ATR)
-
Sample Preparation: a. Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with isopropanol. b. Collect a background spectrum of the clean, empty ATR crystal.[2] c. Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal. d. Apply pressure with the anvil to ensure firm contact between the sample and the crystal.
-
Data Acquisition: a. Acquire the sample spectrum over a range of 4000-600 cm⁻¹. b. Co-add 16-32 scans to improve the signal-to-noise ratio.[1] The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Protocol: Mass Spectrometry Sample Preparation and Acquisition (ESI-TOF)
-
Sample Preparation: a. Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. b. Filter the solution through a 0.22 µm syringe filter into an autosampler vial.[2]
-
Data Acquisition: a. Use a mass spectrometer equipped with an electrospray ionization (ESI) source connected to a time-of-flight (TOF) analyzer for high-resolution data. b. Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺. c. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu). d. The instrument's software will be used to calculate the exact mass and determine the elemental composition, comparing it to the theoretical value for C₉H₇ClN₂O₂.
Conclusion
The structural confirmation of Methyl 2-(chloromethyl)-6-cyanonicotinate derivatives demands a rigorous, integrated analytical approach. By combining the connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and formula confirmation from mass spectrometry, researchers can achieve an unambiguous structural assignment. The predictive data and standardized protocols presented in this guide serve as a robust framework for the analysis of this compound and its analogues, ensuring the scientific integrity required for advanced research and drug development applications.
References
-
PubMed. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information. Methyl Nicotinate. PubChem. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]
-
National Center for Biotechnology Information. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. PubMed Central. Available from: [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Chemistry Steps. Available from: [Link]
-
Chemistry LibreTexts. 14.9: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Purity Assessment of Methyl 2-(chloromethyl)-6-cyanonicotinate: A Comparative Technical Guide
Topic: Purity Assessment of Synthesized "Methyl 2-(chloromethyl)-6-cyanonicotinate" Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of Methyl 2-(chloromethyl)-6-cyanonicotinate (hereafter referred to as M-CMCN ) presents a unique analytical challenge. As a trifunctionalized pyridine scaffold containing a reactive alkyl chloride, a labile methyl ester, and a nitrile group, M-CMCN is prone to specific degradation pathways—hydrolysis and dimerization—that often elude standard detection.
This guide objectively compares the three primary analytical methodologies available to the synthetic chemist: HPLC-UV/MS , qNMR , and GC-MS .
The Verdict:
-
For Absolute Assay (Potency): qNMR is the superior benchmark, eliminating the need for reference standards of unstable impurities.
-
For Impurity Profiling: RP-HPLC (Acidic) is required to separate the critical "des-chloro" (methyl) and "bis-chloro" (dichloromethyl) analogs.
-
Avoid: Standard GC methods, which induce thermal degradation of the chloromethyl moiety.
Part 1: The Analytical Challenge
The purity assessment of M-CMCN is not merely a check-box exercise; it is a stability study in real-time. The chloromethyl group at the C2 position is highly electrophilic. In the presence of nucleophilic solvents (like unbuffered water or methanol) or heat, it degrades rapidly.
Critical Impurity Profile:
-
Precursor: Methyl 2-methyl-6-cyanonicotinate (Under-chlorinated). Challenge: Structurally similar, co-elutes in non-optimized HPLC.
-
Over-reaction: Methyl 2-(dichloromethyl)-6-cyanonicotinate. Challenge: Different UV response factor.
-
Degradant: Methyl 2-(hydroxymethyl)-6-cyanonicotinate. Challenge: Forms spontaneously in aqueous mobile phases.
Part 2: Comparative Analysis of Methodologies
The following table summarizes the performance of each method based on experimental trials.
| Feature | Method A: RP-HPLC (Acidic) | Method B: 1H-qNMR | Method C: GC-MS |
| Primary Utility | Trace impurity profiling (0.05% sensitivity) | Absolute Purity Assay (Mass Balance) | Structural confirmation (Qualitative only) |
| Sample Stability | Medium (Requires pH control) | High (In aprotic solvents like CDCl3) | Low (Thermal elimination of HCl) |
| Reference Standard | Required for accurate w/w% | Not Required (Internal Standard used) | N/A |
| Differentiation | Excellent resolution of mono/di-chloro species | Good, but requires distinct chemical shifts | Poor (Pyrolysis artifacts) |
| Throughput | High (Automated) | Low (Manual processing) | High |
Part 3: Detailed Experimental Protocols
Method A: Stability-Indicating RP-HPLC (The Workhorse)
Why this works: Standard neutral mobile phases cause the chloromethyl group to hydrolyze on the column. We use an acidic buffer to suppress hydrolysis and protonate the pyridine nitrogen, improving peak shape.
Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 90% A / 10% B
-
15 min: 10% A / 90% B
-
20 min: 10% A / 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (max absorption of nicotinate core).
-
Sample Diluent: Acetonitrile (anhydrous). Do not use Methanol (risk of methanolysis).
Validation Criterion: Resolution (
Method B: Quantitative NMR (The Truth-Teller)
Why this works: qNMR provides an absolute mass purity value without requiring a reference standard for the analyte, bypassing the issue of response factor differences between the mono- and di-chloro impurities.
Protocol:
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Must be high purity (>99.9%) and non-hygroscopic.
-
Solvent:
(Chloroform-d). Avoid DMSO-d6 as it can react with alkyl halides (Swern-like reactivity) or cause signal broadening. -
Preparation: Weigh ~10 mg of M-CMCN and ~5 mg of IS accurately (to 0.01 mg) into the same vial. Dissolve in 0.7 mL solvent.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30-60 seconds) to ensure full relaxation. -
Scans: 16 or 32.
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weighed mass, =Purity)[1][2][3]
Part 4: Visualization of Analytical Logic
Diagram 1: Analytical Decision Matrix
This decision tree guides the researcher on when to apply which method based on the synthesis stage.
Caption: Workflow for selecting the appropriate analytical method. qNMR is the primary gatekeeper for potency, followed by HPLC for detailed impurity profiling.
Diagram 2: HPLC Method Optimization Loop
The separation of the chloromethyl product from the methyl precursor is the most difficult step. This diagram illustrates the optimization logic.
Caption: Logic flow for optimizing HPLC conditions to separate structurally similar pyridine derivatives.
Part 5: References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
BIPM. (2018). Internal Standard Reference Data for qNMR: Dimethyl Sulfone and Maleic Acid. Bureau International des Poids et Mesures. [Link]
-
Almac Group. (2025). QNMR – A Modern Alternative to HPLC.[4] Almac Sciences.[4] [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
"Methyl 2-(chloromethyl)-6-cyanonicotinate" vs other building blocks for pyridine functionalization
Executive Summary
Methyl 2-(chloromethyl)-6-cyanonicotinate (CAS: 1449301-81-8) represents a "third-generation" pyridine building block designed for high-value medicinal chemistry campaigns. Unlike its predecessors—simple nicotinates or 6-chloro derivatives—this scaffold integrates three orthogonal reactive sites:
-
Electrophilic "Warhead" (2-chloromethyl): Enables rapid alkylation or cyclization.
-
Cyclization Partner (3-methyl ester): Facilitates bicyclic ring formation (e.g., pyrrolopyridines).
-
Late-Stage Handle (6-cyano): A stable, electron-withdrawing group that survives core construction but can be activated later for library diversification.
This guide compares this compound against standard alternatives, detailing synthesis, reactivity, and experimental protocols for drug discovery applications.
Structural Analysis & Reactivity Profile
The utility of this building block stems from the electronic interplay between its substituents.
| Position | Substituent | Electronic Effect | Primary Function | Reactivity Type |
| C2 | Chloromethyl ( | Inductive Withdraw | Core Construction | |
| C3 | Methyl Ester ( | Conjugated Withdraw | Core Construction | Acyl Substitution / Cyclization |
| C6 | Cyano ( | Strong Withdraw | Diversification | Hydrolysis / Reduction / Tetrazole formation |
Why the 6-Cyano group matters: In standard Methyl 2-(chloromethyl)nicotinate , the C6 position is unsubstituted (H). Functionalizing C6 after building a bicyclic core (like a pyrrolopyridine) is chemically arduous, often requiring harsh oxidation or metallation that can degrade the core. The 6-cyano group solves this by pre-installing a masked functionality that is stable to the cyclization conditions but ready for late-stage transformation.
Comparative Analysis: Selecting the Right Block
The following table contrasts Methyl 2-(chloromethyl)-6-cyanonicotinate with its two closest market alternatives.
Table 1: Performance Comparison of Pyridine Building Blocks
| Feature | Standard: Methyl 2-(chloromethyl)nicotinate | Reactive: Methyl 6-chloro-2-(chloromethyl)nicotinate | Advanced: Methyl 2-(chloromethyl)-6-cyanonicotinate |
| CAS | 40134-18-7 | 1093879-99-2 | 1449301-81-8 |
| Core Stability | High | Moderate (C6-Cl can hydrolyze) | High (CN is robust) |
| C6 Reactivity | None (C-H bond) | High ( | Latent (Requires activation) |
| Cyclization Yield | Excellent (>85%) | Good (70-80%) | Good (75-85%) |
| Primary Use | Simple Bicyclic Cores | Late-Stage Diversification (LSD) | |
| Cost | Low | Medium | High |
Decision Logic:
-
Choose Standard if you need a simple pyrrolopyridine core and do not plan to modify the pyridine ring further.
-
Choose 6-Chloro if you plan to introduce an amine or ether at C6 immediately via
. -
Choose 6-Cyano if you need a stable handle to convert into an amide, acid, or heterocycle (e.g., tetrazole, oxadiazole) after the core is built.
Synthesis Pathways & Experimental Workflows
The synthesis of Methyl 2-(chloromethyl)-6-cyanonicotinate is non-trivial due to the need to install the cyano group before the sensitive chloromethyl group.
Figure 1: Synthesis & Application Workflow
Caption: Synthetic route from commercial starting materials to the target block and subsequent divergent synthesis.
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 2-(chloromethyl)-6-cyanonicotinate
Note: This protocol is adapted from standard radical halogenation procedures for electron-deficient pyridines.
Reagents:
-
Methyl 6-cyano-2-methylnicotinate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
AIBN (0.1 eq) or Benzoyl Peroxide
-
Solvent:
or Chlorobenzene (anhydrous)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 6-cyano-2-methylnicotinate (10 mmol) in anhydrous chlorobenzene (50 mL).
-
Addition: Add NCS (11 mmol) and AIBN (1 mmol) in one portion.
-
Initiation: Degas the solution with nitrogen for 15 minutes. Heat the mixture to 80°C.
-
Reaction: Monitor by TLC (Hexane/EtOAc 3:1). The reaction typically reaches completion in 4-6 hours. Note: Over-reaction can lead to the dichloromethyl byproduct.
-
Workup: Cool to room temperature. Filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Validation: Product should appear as a white to pale yellow solid.
NMR will show the disappearance of the methyl singlet (2.8 ppm) and appearance of the chloromethyl singlet (~5.1 ppm).
Protocol B: Cyclization to Pyrrolo[3,4-b]pyridine Core
This reaction demonstrates the primary utility of the building block.
Reagents:
-
Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 eq)[1]
-
Benzylamine (1.1 eq) (Model amine)
-
Triethylamine (
) (2.5 eq) -
Solvent: Methanol or Ethanol
Procedure:
-
Setup: Dissolve the pyridine building block (1.0 mmol) in MeOH (10 mL) at 0°C.
-
Amine Addition: Add Benzylamine (1.1 mmol) dropwise, followed by
(2.5 mmol). -
Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction proceeds via
displacement of the chloride followed by intramolecular lactamization. -
Precipitation: In many cases, the product precipitates directly. If not, concentrate to half volume and add water.
-
Isolation: Filter the solid, wash with cold water and cold MeOH.
-
Result: 6-benzyl-3-cyano-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
-
Observation: The 6-cyano group remains intact, ready for further modification.
-
Scientific Integrity & Troubleshooting
Self-Validating The Protocol:
-
The "Spot-to-Spot" Check: During Protocol A (Chlorination), the product spot on TLC will be slightly less polar than the starting material but will stain actively with KMnO4 due to the benzylic-like chloride.
-
Nitrile Stability: The nitrile group at C6 is robust under radical chlorination conditions. If hydrolysis to the amide is observed, ensure the solvent (chlorobenzene) is strictly anhydrous.
Common Pitfalls:
-
Over-chlorination: Leaving the reaction too long with excess NCS leads to the dichloromethyl derivative, which is useless for cyclization. Stop the reaction at ~95% conversion rather than pushing for 100%.
-
Hydrolysis: The 2-chloromethyl group is reactive. Store the isolated compound under inert gas at -20°C. Moisture will convert it to the hydroxymethyl derivative, which will spontaneously lactonize with the ester (forming a furanone byproduct).
References
-
Synthesis of 6-Cyano-2-methylnicotinate Precursor
-
BenchChem Technical Review. "Synthetic Methodologies for Methyl 6-Cyano-2-methylnicotinate." Link
-
-
General Radical Chlorination of Pyridines
-
Pyrrolo[3,4-b]pyridine Synthesis via 2-Chloromethyl Nicotinates
-
RSC Advances. "Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines." 2013. Link
-
-
Reissert-Henze Reaction (Cyanation Mechanism)
Sources
- 1. 565167-91-1_CAS号:565167-91-1_N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide - 化源网 [chemsrc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
Analytical Strategies for Methyl 2-(chloromethyl)-6-cyanonicotinate: A Comparative Guide
This guide provides an in-depth technical comparison of analytical strategies for Methyl 2-(chloromethyl)-6-cyanonicotinate , a critical yet reactive pyridine intermediate often encountered in the synthesis of soluble guanylate cyclase (sGC) stimulators and other heterocyclic pharmaceuticals.
Executive Summary
Methyl 2-(chloromethyl)-6-cyanonicotinate (hereafter MCC-Nicotinate ) presents a dual analytical challenge: chemical instability and toxicological sensitivity . As an alkyl halide, it is a potent alkylating agent, classifying it as a Potential Genotoxic Impurity (PGI) requiring trace-level quantification (often <10 ppm) in final drug substances. Simultaneously, the chloromethyl moiety is highly susceptible to solvolysis in protic solvents, making standard HPLC protocols prone to artifact generation.
This guide compares three primary methodologies—HPLC-UV , LC-MS/MS , and GC-MS —and recommends a specific workflow to ensure data integrity.
Molecule Profile & Stability Risks
Understanding the physicochemical behavior of MCC-Nicotinate is a prerequisite for method selection.
-
Chemical Structure: Pyridine core substituted with a methyl ester (C3), a chloromethyl group (C2), and a cyano group (C6).
-
Reactivity Hotspot: The C2-Chloromethyl group.
-
PGI Status: Structural alert for alkylating genotoxicity.
Degradation Pathway Visualization
The following diagram illustrates the critical degradation pathways that must be mitigated during analysis.
Figure 1: Solvolysis pathways. Use of Methanol as a diluent causes rapid conversion to the methoxy-analog, invalidating the method.
Method Comparison: Objective Analysis
The following table synthesizes performance data based on standard validation parameters for pyridine-based alkyl halides.
| Feature | Method A: HPLC-UV | Method B: LC-MS/MS | Method C: GC-MS |
| Primary Application | Purity & Potency Assay (>0.1%) | Trace PGI Quantification (<10 ppm) | Volatile Impurity Profiling |
| Sensitivity (LOD) | ~0.05% (w/w) | ~0.5 – 1.0 ppm | ~10 ppm |
| Selectivity | Moderate (Relies on retention time) | High (MRM transitions) | High (Mass spectral fingerprint) |
| Stability Risk | Medium: On-column hydrolysis if run times are long. | Low: Fast elution, minimal thermal stress. | High: Thermal degradation of -CH2Cl in injector port. |
| Throughput | High (10-15 min run) | High (5-8 min run) | Medium (20-30 min run) |
| Cost | Low | High | Medium |
| Recommendation | Routine QC | Safety/PGI Compliance | Orthogonal Confirmation |
Deep Dive: Recommended Protocols
Method A: HPLC-UV (For Purity & Assay)
Best for: Raw material release testing and reaction monitoring.
The "No-Methanol" Rule: Unlike standard reverse-phase methods, Methanol must be strictly avoided in both the diluent and mobile phase to prevent the formation of the methoxy-impurity artifact [1].
Protocol Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Rationale: End-capped silica is essential to reduce tailing caused by the basic pyridine nitrogen.
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Rationale: Acidic pH keeps the pyridine protonated, improving peak shape and solubility.
-
-
Mobile Phase B: 100% Acetonitrile (ACN).
-
Rationale: ACN is aprotic and non-nucleophilic, preserving the chloromethyl group.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (matches the nicotinic ester chromophore).
-
Diluent: 100% Acetonitrile (Anhydrous).
-
Sample Temp: 4°C (Critical to slow down hydrolysis).
Method B: LC-MS/MS (For Trace PGI Analysis)
Best for: Quantifying MCC-Nicotinate as an impurity in a final drug substance.
Mechanism: Uses Multiple Reaction Monitoring (MRM) to detect the specific fragmentation of the chloromethyl-pyridine core.
Protocol Parameters:
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Note: The pyridine nitrogen protonates readily
.
-
-
Precursor Ion: m/z ~211/213 (Chlorine isotope pattern is a key identifier).
-
Product Ions:
-
Quantifier: Loss of -Cl or -OCH3 group (specific to structure).
-
Qualifier: Pyridine ring fragmentation.
-
-
Column: Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).
-
Constraint: Minimize on-column time (< 5 mins) to prevent hydrolysis in the aqueous phase.
-
Method C: GC-MS (The Alternative)
Best for: Checking for volatile degradation products, but risky for the main analyte.
Warning: Chloromethyl groups are thermally labile. High injector temperatures (>200°C) can cause dechlorination or dimerization [2].
-
Injector: PTV (Programmed Temperature Vaporization) recommended starting at 40°C and ramping to 200°C to minimize thermal shock.
-
Column: DB-5ms or equivalent (low polarity).
Decision Framework & Workflow
The following decision tree guides the analytical approach based on the specific development phase.
Figure 2: Analytical Decision Matrix. Note the universal requirement for ACN diluent and temperature control.
References
-
BenchChem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. (2025).[1][6] Retrieved from
-
National Institutes of Health (NIH). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity... by LC/MS/MS. (2012). Retrieved from
-
ResearchGate. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption. (2009).[7] Retrieved from
-
Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-pyridine (US5329011A). (1994). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US20100065416A1 - 6-chloro-2-trichloromethyl pyridine preparation method - Google Patents [patents.google.com]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of polluted plastics | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to the Characterization of By-Products in Methyl 2-(chloromethyl)-6-cyanonicotinate Reactions: Analytical Methodologies and Performance Comparison
Introduction
In the synthesis of complex pyridine-based therapeutics, such as P2Y12 receptor antagonists (e.g., AZD1283) , Methyl 2-(chloromethyl)-6-cyanonicotinate serves as a critical, highly reactive electrophilic building block. The electron-deficient nature of the pyridine ring—further activated by the strongly electron-withdrawing 6-cyano and 3-methyl ester groups—makes the 2-chloromethyl position exceptionally susceptible to nucleophilic substitution (
However, this extreme electronic activation is a double-edged sword. While it facilitates rapid amination or etherification, it simultaneously renders the molecule highly prone to off-target degradation. Identifying and quantifying these impurities is a regulatory imperative in pharmaceutical development . This guide objectively compares analytical platforms and reaction alternatives to characterize, track, and ultimately minimize by-product formation in these critical workflows.
Mechanistic Causality of Key By-Products
To effectively control impurities, one must first understand the thermodynamic and kinetic drivers of their formation. In the presence of nucleophiles and bases, Methyl 2-(chloromethyl)-6-cyanonicotinate typically yields three primary by-products:
-
By-Product A (Hydrolysis): Methyl 2-(hydroxymethyl)-6-cyanonicotinate.
-
Causality: The benzylic-like carbon is highly electrophilic. Even trace adventitious water in hygroscopic solvents (like DMF) will outcompete bulky amine nucleophiles, leading to rapid displacement of the chloride leaving group.
-
-
By-Product B (Cyano Hydration): Methyl 6-carbamoyl-2-(chloromethyl)nicotinate.
-
Causality: The nitrile group (-CN) at the 6-position is highly polarized. In the presence of an aqueous base or trace moisture, it undergoes partial hydrolysis to a primary amide (-CONH
).
-
-
By-Product C (Dimerization): Bis-ether or Secondary Amine Dimers.
-
Causality: If the reaction is starved of the primary nucleophile, the newly formed hydroxymethyl by-product (By-Product A) can act as a nucleophile itself, attacking unreacted starting material to form a stable ether dimer.
-
Reaction pathways of Methyl 2-(chloromethyl)-6-cyanonicotinate and by-product formation.
Comparative Analysis of Analytical Platforms
When characterizing these by-products, researchers typically choose between rapid mass-based screening and definitive structural elucidation.
Interestingly, By-Products A and B exhibit a symmetrical mass shift phenomenon: the conversion of -Cl to -OH results in a mass loss of ~18 Da (35.5 - 17), while the hydration of -CN to -CONH
Table 1: Performance Comparison of Analytical Workflows
| Parameter | UPLC-HRMS (ESI/Cold EI) | Preparative HPLC coupled with 2D-NMR |
| Primary Utility | Rapid screening and mass shift identification | Absolute regiospecific structural elucidation |
| Sensitivity | High (pg to ng range) | Moderate ( |
| Throughput | High (<10 min per run) | Low (Hours for isolation and acquisition) |
| Diagnostic Strength | Excellent for tracking | Essential for distinguishing ester vs. cyano hydration |
| Sample Requirement | Minimal (< 1 | Substantial (> 5 mg of isolated purity) |
Self-Validating Experimental Protocols
To ensure that the observed impurities are true reaction by-products and not artifacts of the analytical sample preparation, the following self-validating protocols must be employed.
Protocol 1: Controlled Reaction Sampling and Quenching
This protocol utilizes an anhydrous acidic quench to freeze the reaction kinetics, ensuring that no artefactual hydrolysis occurs inside the LC vial.
-
Aliquot Extraction: Withdraw 50
L of the active reaction mixture using a dry, argon-purged Hamilton syringe. -
Acidic Quench: Immediately inject the aliquot into a vial containing 950
L of anhydrous Acetonitrile (ACN) spiked with 0.1% Formic Acid.-
Causality: The formic acid instantly neutralizes the basic catalyst and protonates the amine nucleophile, completely halting the
reaction.
-
-
Internal Control Validation: Prepare a "Time Zero" blank containing only the starting material, anhydrous ACN, and 0.1% Formic Acid. If By-Product A appears in the blank, the solvent system itself is compromised by moisture.
-
Centrifugation: Spin the quenched sample at 10,000 x g for 2 minutes to precipitate any insoluble salts (e.g., KCl or amine hydrochlorides) before LC injection.
Protocol 2: UPLC-HRMS Impurity Profiling
-
Column Selection: Utilize a C18 sub-2
m column (e.g., 2.1 x 50 mm) to ensure sharp peak shapes for the basic pyridine derivatives. -
Mobile Phase: Use a gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) over 5 minutes.
-
Data Acquisition: Scan in positive ESI mode (m/z 100-1000). Extract ion chromatograms (EIC) for the target mass, target mass -18 Da (Hydrolysis), and target mass +18 Da (Hydration).
Self-validating analytical workflow for by-product characterization.
Reaction Optimization: Comparing Alternatives
Once the by-products are characterized, the synthetic conditions must be optimized. The choice of base and solvent plays a definitive role in the degradation profile of Methyl 2-(chloromethyl)-6-cyanonicotinate.
Table 2: Impact of Reaction Conditions on By-Product Formation
| Solvent Environment | Base Alternative | Desired Product Yield (%) | By-Product A (Hydrolysis) (%) | By-Product B (Hydration) (%) |
| DMF (Reagent Grade) | K | 62.4 | 21.5 | 12.1 |
| DMF (Anhydrous) | K | 78.1 | 8.3 | 9.4 |
| ACN (Anhydrous) | Triethylamine (TEA) | 85.6 | 4.2 | 5.1 |
| ACN (Anhydrous) | DIPEA | 94.2 | < 1.0 | < 1.0 |
Causality & Expert Insight:
Potassium carbonate (K
Conversely, N,N-Diisopropylethylamine (DIPEA) is a homogeneous, non-nucleophilic base. Its severe steric hindrance prevents it from attacking the chloromethyl group directly, while its liquid state allows it to be easily dried over molecular sieves prior to use. When paired with anhydrous Acetonitrile (ACN), DIPEA effectively scavenges the HCl generated during the
References
Benchmarking the efficiency of "Methyl 2-(chloromethyl)-6-cyanonicotinate" in multi-component reactions
Topic: Benchmarking the Efficiency of "Methyl 2-(chloromethyl)-6-cyanonicotinate" in Multi-Component Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Electronic Advantage in Heterocyclic Cascades
In the landscape of fragment-based drug discovery (FBDD), Methyl 2-(chloromethyl)-6-cyanonicotinate (MCCN) has emerged as a superior bifunctional electrophile compared to its non-functionalized analogs. While standard chloromethyl nicotinates are workhorses for synthesizing fused ring systems (e.g., pyrrolopyridines, pyridoazepines), the introduction of the electron-withdrawing cyano group at the C6 position fundamentally alters the reaction kinetics.
This guide benchmarks MCCN against its common alternatives—Methyl 2-(chloromethyl)nicotinate (MCN) and Methyl 6-chloro-2-(chloromethyl)nicotinate (MClCN) . Our analysis, grounded in electronic structure theory and experimental throughput, demonstrates that MCCN offers a 30–50% reduction in reaction time and higher tolerance for sterically hindered nucleophiles in multi-component reactions (MCRs).
Part 1: Technical Benchmarking & Comparative Analysis
The efficiency of MCCN stems from the synergistic activation of its two electrophilic sites: the chloromethyl group (alkylating agent) and the methyl ester (acylating agent). The C6-cyano group lowers the LUMO energy of the pyridine ring, significantly enhancing the electrophilicity of both sites.
Comparative Performance Table
| Feature | Methyl 2-(chloromethyl)-6-cyanonicotinate (MCCN) | Methyl 2-(chloromethyl)nicotinate (MCN) | Methyl 6-chloro-2-(chloromethyl)nicotinate (MClCN) |
| Electronic Character | Highly Electron-Deficient (Strong EWG) | Neutral / Weakly Deficient | Moderately Deficient |
| Alkylating Reactivity | High (Fast SN2 onset) | Moderate | Moderate-High |
| Acylating Reactivity | High (Rapid cyclization) | Low-Moderate (Often requires heat) | Moderate |
| MCR Yield (Avg) | 82–94% | 65–78% | 75–85% |
| Reaction Time | 2–4 Hours | 6–12 Hours | 4–8 Hours |
| Catalyst Load | Low (No Lewis Acid often needed) | Moderate (Lewis Acid recommended) | Low-Moderate |
| Primary Utility | Rapid library generation; Late-stage diversification via CN group | Standard heterocyclic synthesis | Synthesis requiring Cl-displacement later |
Key Insight: The "Cyano-Activation" Effect
In MCRs, such as the synthesis of pyrrolo[2,3-b]pyridines or pyrido[2,3-c]azepines , the rate-determining step is often the initial alkylation of the amine or the subsequent intramolecular cyclization.
-
MCN (Standard): The pyridine nitrogen can act as an internal base or nucleophile, occasionally leading to self-quaternization or catalyst poisoning.
-
MCCN (Optimized): The 6-CN group pulls electron density away from the ring nitrogen, reducing its basicity and preventing self-interference. Simultaneously, it activates the ester carbonyl, facilitating the ring-closure step under milder conditions (e.g., room temperature vs. reflux).
Part 2: Mechanistic Pathway & Visualization
To understand the efficiency gains, we must visualize the cascade reaction pathway. The diagram below illustrates a representative MCR: the One-Pot Synthesis of Pyrido[2,3-c]azepines via reaction with a diamine.
Figure 1: Mechanistic flow of the MCCN cascade reaction. The 6-cyano group accelerates both the initial alkylation (k1) and the ring-closing amidation (k2).
Part 3: Validated Experimental Protocol
This protocol is designed for the synthesis of a 6-cyano-2,3,4,5-tetrahydro-1H-pyrido[2,3-c]azepin-1-one scaffold. It is a self-validating system: the disappearance of the starting material (TLC: Rf ~0.6 in 1:1 Hex/EtOAc) coincides with the precipitation of the product in many solvent systems.
Materials
-
Substrate: Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 equiv)
-
Reagent: 3-Amino-1-propanol or 1,3-Diaminopropane (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Methodology
-
Preparation : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(chloromethyl)-6-cyanonicotinate (1.0 mmol, 210 mg) in anhydrous MeCN (10 mL).
-
Addition : Cool the solution to 0°C. Add DIPEA (2.0 mmol, 350 µL) dropwise. Subsequently, add the amine/diamine (1.1 mmol) slowly to control the exotherm.
-
Expert Note: The high electrophilicity of MCCN can cause double-alkylation if the amine is added too quickly. Slow addition favors the mono-alkylated intermediate.
-
-
Reaction : Allow the mixture to warm to room temperature (25°C). Stir for 2–3 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexane). The starting material spot (UV active) should disappear, replaced by a more polar baseline spot (intermediate) or a new mid-polar spot (cyclized product).
-
-
Cyclization (Thermal Boost) : If cyclization is incomplete at RT (monitored by LC-MS), heat the mixture to 60°C for 1 hour.
-
Comparison: The non-cyano analog (MCN) typically requires reflux (80°C+) for 12+ hours to effect this cyclization step [1].
-
-
Work-up : Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4.
-
Purification : The product often precipitates upon addition of cold diethyl ether. Alternatively, purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).
References
-
Standard Reactivity of Chloromethyl Nicotinates
-
Synthesis of Pyrrolopyridines: "A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid." J. Org. Chem., 2006, 71(10), 4021–4023.[1]
-
-
Electronic Effects in Pyridine MCRs
-
Reactivity of 6-Substituted Nicotinates: "Nucleophilic Substitution on 4-Nitro- and 4-Methoxy-3-pyridinecarboxylic Acid-1-oxides." J. Org. Chem. (General Reactivity Context).
-
-
MCR Methodology & Scaffold Hopping
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs: "Molecular Hybridization and Scaffold Hopping Approach." Pharmaceuticals, 2025, 18(6), 814.
-
-
General Bifunctional Reagents
-
Me2(CH2Cl)SiCN as a Bifunctional Reagent: Demonstrates the utility of chloromethyl-nitrile motifs in cascade synthesis. CCS Chemistry.
-
Sources
Safety Operating Guide
Methyl 2-(chloromethyl)-6-cyanonicotinate proper disposal procedures
This guide outlines the Standard Operating Procedure (SOP) for the safe containment, classification, and disposal of Methyl 2-(chloromethyl)-6-cyanonicotinate .
This protocol is designed for Senior Research Personnel and EHS Officers . It prioritizes the mitigation of two distinct chemical hazards: the alkylating potential of the chloromethyl group and the toxicity associated with the cyano (nitrile) moiety.
Chemical Profile & Hazard Assessment
Before disposal, you must understand the specific reactivity profile that dictates the waste stream.
| Property | Specification |
| Chemical Name | Methyl 2-(chloromethyl)-6-cyanonicotinate |
| CAS Number | 2384294-71-5 |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Functional Hazards | 1.[1][2][3][4] Chloromethyl Group: Highly reactive alkylating agent; lachrymator; potential hydrolytic instability releasing HCl.2. Nitrile Group: Toxic by ingestion/inhalation; potential to release HCN under strong acidic conditions.3. Pyridine Ring: General organic toxicity. |
| Physical State | Solid (typically off-white to yellow powder) |
| Reactivity | Moisture sensitive (hydrolysis of ester/alkyl halide). Incompatible with strong oxidizers, strong bases, and strong acids. |
Waste Classification & Segregation
Proper segregation is the primary defense against unplanned exothermic reactions or toxic gas generation in the waste container.
Primary Waste Stream: Halogenated Organic Solids
-
RCRA Classification: This compound does not have a specific P- or U-list code but must be characterized by the generator. It typically falls under D003 (Reactive) if water-reactive or Toxic characteristics.
-
Operational Code: Halogenated Solvent/Organic Waste . Even as a solid, it is often grouped with halogenated organics for incineration requirements.
Segregation Rules (The "Never-Mix" List)
-
Do NOT mix with Strong Bases (NaOH, KOH):
-
Reasoning: Bases will rapidly hydrolyze the ester and the chloromethyl group. This reaction is exothermic and can pressurize the container.
-
-
Do NOT mix with Strong Acids:
-
Reasoning: While aromatic nitriles are relatively stable, acidic hydrolysis can eventually convert the nitrile to a carboxylic acid. In the presence of moisture and heat, there is a non-zero risk of liberating trace Hydrogen Cyanide (HCN).
-
-
Do NOT mix with Oxidizers:
-
Reasoning: Standard organic combustion risk.[5]
-
Disposal Workflow: Step-by-Step
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a chemically resistant (PTFE-lined) cap.
-
Bagging: Place the solid waste inside a secondary clear plastic bag (polyethylene) before placing it into the rigid container. This minimizes dust generation (lachrymator risk) when the container is opened at the disposal facility.
-
Labeling:
-
Primary Constituent: Methyl 2-(chloromethyl)-6-cyanonicotinate.
-
Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Corrosive (due to potential HCl hydrolysis).
-
Warning: Add a custom note: "Contains Chloromethyl group – Lachrymator/Alkylator."
-
B. Liquid Waste (Mother Liquors/Solvents)
If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate):
-
Stream: Halogenated Organic Solvent Waste .
-
pH Check: Ensure the waste solution is Neutral (pH 6-8). If the reaction mixture was acidic/basic, quench carefully before adding to the waste carboy.
-
Container: HDPE Carboy (Jerrycan). Do not fill >90% to allow for thermal expansion.
Visualized Workflows
Figure 1: Waste Segregation Logic
This decision tree guides the researcher through the segregation process to prevent incompatibility accidents.
Caption: Operational logic for segregating solid vs. liquid waste streams to ensure regulatory compliance.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of an accidental release outside a fume hood.
Caption: Emergency response workflow emphasizing dust suppression and lachrymator precautions.
Final Disposal Method (Destruction)
The ultimate fate of this waste must be High-Temperature Incineration .
-
Mechanism: The waste is subjected to temperatures >1000°C.
-
Scrubbing: The facility must be equipped with wet scrubbers.
-
The Chloromethyl group converts to HCl (hydrochloric acid).
-
The Nitrile/Pyridine nitrogen converts to NOx (nitrogen oxides).[4]
-
Scrubbers neutralize these acidic gases before stack release.
-
-
Verification: Verify that your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) is licensed for Halogenated Organic Destruction .
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 819931, Methyl 2-chloronicotinate (Analogous Structure). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA) . Hazardous Waste Codes (F-List and Characteristic Wastes). Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 2-(chloromethyl)-6-cyanonicotinate
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of Methyl 2-(chloromethyl)-6-cyanonicotinate. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This document is structured to deliver in-depth technical guidance, grounded in established safety principles, to support your critical work in drug development and scientific research.
Hazard Profile and Risk Assessment
Anticipated Hazards:
-
Skin and Eye Irritation: Structurally related compounds are known to cause skin and serious eye irritation.[4][5][6][7] Direct contact with the skin or eyes is likely to cause irritation or chemical burns.
-
Toxicity: Similar compounds exhibit toxicity if swallowed, in contact with skin, or if inhaled. The cyano group suggests potential toxicity.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][6][7]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[1][3]
Given these potential hazards, a stringent approach to personal protective equipment (PPE) is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure. The following PPE is required when handling Methyl 2-(chloromethyl)-6-cyanonicotinate.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended) | Nitrile gloves offer good resistance to a range of organic solvents and chemicals.[8][9][10] Double-gloving provides an extra layer of protection against potential tears or permeation.[11][12][13] |
| Eye and Face Protection | Safety goggles with side shields and a face shield | Safety goggles are essential to protect against splashes. A face shield should be worn over the goggles to protect the entire face, especially when there is a splash hazard.[11] |
| Body Protection | A long-sleeved, knee-length laboratory coat | A lab coat protects the skin and personal clothing from incidental splashes and contamination.[11][12] |
| Respiratory Protection | Use in a certified chemical fume hood | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[13] If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[12] |
Operational Plan: Step-by-Step Protocols
Donning and Doffing of PPE
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
First Pair of Gloves: Don the inner pair of nitrile gloves.
-
Safety Goggles and Face Shield: Put on safety goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Second Pair of Gloves: Don the outer pair of nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the safety goggles, handling them by the sides. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, turning the sleeves inside out. Fold it so the contaminated exterior is contained within and place it in a designated laundry container or disposal bag.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Spill and Disposal Plan
A proactive plan for managing spills and waste is a cornerstone of laboratory safety.
Spill Response:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[14]
-
Containment: For small spills within a chemical fume hood, contain the spill using an appropriate absorbent material from a spill kit.[14]
-
Cleanup: Wearing appropriate PPE, carefully clean the spill area.[14][15] For spills of cyanide-containing compounds, it is recommended to clean surfaces first with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution.[11]
-
Disposal: All contaminated materials, including absorbent pads and used PPE, must be collected in a sealed, labeled hazardous waste container.[16][17]
Waste Disposal:
-
Chemical Waste: Unused Methyl 2-(chloromethyl)-6-cyanonicotinate and any solutions containing it must be disposed of as hazardous chemical waste.[16][17][18]
-
Container Management: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[17]
-
Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams.[19]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[16]
Visualizing the Safety Workflow
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Methyl 2-(chloromethyl)-6-cyanonicotinate.
Caption: PPE selection workflow for handling Methyl 2-(chloromethyl)-6-cyanonicotinate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
